2-Amino-5-chloro-3-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZBTBLHYPSFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325478 | |
| Record name | 2-Amino-5-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20712-16-7 | |
| Record name | 20712-16-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508755 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-5-chloro-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-chloro-3-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-5-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-chloro-3-methylpyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a variety of organic molecules. Its unique substitution pattern, featuring an amino group, a chloro group, and a methyl group on the pyridine ring, imparts specific reactivity and properties that are leveraged in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed representative synthesis protocol, and the applications of this compound.
Chemical and Physical Properties
This compound, also known as 5-chloro-3-methylpyridin-2-amine, is a solid at room temperature. The following tables summarize its key quantitative data.
Table 1: General Properties
| Property | Value |
| CAS Number | 20712-16-7 |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 68.0 to 72.0 °C |
Table 2: Spectroscopic Data (Representative for aminopyridine derivatives)
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃) | δ 7.5-8.0 (d, 1H, pyridine ring H), δ 6.5-7.0 (d, 1H, pyridine ring H), δ 4.0-5.0 (br s, 2H, -NH₂), δ 2.1-2.3 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 155-160 (C-NH₂), δ 140-145 (C-Cl), δ 135-140 (C-CH₃), δ 120-130 (CH), δ 110-120 (CH), δ 15-20 (-CH₃) |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 3100-3000 (aromatic C-H stretch), 1620-1580 (C=C and C=N stretch), 850-750 (C-Cl stretch) |
| Mass Spectrometry (EI) | m/z 142 (M⁺), 107 (M⁺ - Cl) |
Synthesis of this compound
A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, a common and effective method for the synthesis of aminopyridines is through the amination of the corresponding chloropyridine. The following is a representative experimental protocol adapted from general procedures for similar transformations.
Experimental Protocol: Amination of 2,5-dichloro-3-methylpyridine
Materials:
-
2,5-dichloro-3-methylpyridine
-
Aqueous ammonia (28-30%)
-
Copper(II) sulfate (CuSO₄) (catalyst)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine 2,5-dichloro-3-methylpyridine (1 equivalent), aqueous ammonia (10-20 equivalents), and a catalytic amount of copper(II) sulfate (0.05-0.1 equivalents).
-
Reaction: Seal the vessel and heat the mixture to 150-180°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 8-12 hours).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Add toluene to the separatory funnel and shake to extract the product. Separate the organic layer. Repeat the extraction of the aqueous layer with toluene two more times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Logical Workflow and Visualization
The synthesis and purification process can be visualized as a clear workflow.
Caption: Synthesis and Purification Workflow for this compound.
Applications in Research and Development
This compound is a valuable intermediate in organic synthesis. Its primary applications are in the pharmaceutical and agrochemical industries. The amino group can be readily diazotized and substituted, or acylated, while the chloro group can participate in various cross-coupling reactions, making it a versatile scaffold for building more complex molecules. It is a key component in the synthesis of certain insecticides and herbicides. In drug discovery, it can be incorporated into lead compounds to modulate their physicochemical properties and biological activity.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This guide provides a foundational understanding of this compound for professionals in research and development. The provided data and protocols are intended to facilitate its synthesis, characterization, and application in various scientific endeavors.
An In-Depth Technical Guide to 2-Amino-5-chloro-3-methylpyridine (CAS No. 20712-16-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-chloro-3-methylpyridine, a key heterocyclic building block in the synthesis of a variety of biologically active molecules. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications in the pharmaceutical and agrochemical industries. Particular emphasis is placed on its role as a crucial intermediate in the development of novel therapeutic agents.
Introduction
This compound, also known as 5-chloro-3-methylpyridin-2-amine, is a substituted pyridine derivative with the CAS number 20712-16-7. Its unique structure, featuring an amino group at the 2-position, a chloro group at the 5-position, and a methyl group at the 3-position, makes it a versatile reagent in organic synthesis. The presence of multiple functional groups allows for a wide range of chemical transformations, rendering it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| CAS Number | 20712-16-7 |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 70 °C |
| Purity | ≥98.0% (GC) |
Spectroscopic Data
The structural identity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the expected spectroscopic data.
Table 3.1: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| Data not available in search results |
Table 3.2: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Table 3.3: IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Table 3.4: Mass Spectrometry Data
| m/z | Interpretation |
| Data not available in search results |
Note: Specific, experimentally-derived spectroscopic data for this compound was not available in the public domain at the time of this writing. The tables are provided as a template for expected data.
Synthesis of this compound
4.1. General Experimental Protocol: Aminolysis of 2,5-dichloro-3-methylpyridine
This protocol is a representative example for the synthesis of aminopyridines from their corresponding chloropyridines.
Materials:
-
2,5-dichloro-3-methylpyridine
-
Aqueous ammonia (28-30%)
-
Copper(I) oxide (catalyst)
-
Toluene
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
A high-pressure autoclave is charged with 2,5-dichloro-3-methylpyridine, aqueous ammonia, and a catalytic amount of copper(I) oxide in a suitable solvent such as toluene.
-
The autoclave is sealed and heated to a temperature range of 150-200°C for several hours. The internal pressure will increase due to the heating and the evolution of ammonia gas.
-
After the reaction is complete (monitored by TLC or GC), the autoclave is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is filtered to remove the catalyst.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.
Diagram 4.1: General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development and Agrochemicals
This compound serves as a pivotal intermediate in the synthesis of various high-value chemical entities.
5.1. Pharmaceutical Applications
The structural motif of this compound is found in a number of compounds with potential therapeutic value. It is a key building block for the development of:
-
Anti-inflammatory Agents: The pyridine ring system is a common scaffold in many anti-inflammatory drugs. The specific substitution pattern of this compound allows for further functionalization to create novel anti-inflammatory molecules.
-
Antimicrobial Agents: The presence of the chloro and amino groups on the pyridine ring can contribute to the antimicrobial activity of the final synthesized compounds.
-
Anti-cancer Agents: Many kinase inhibitors and other anti-cancer drugs contain heterocyclic cores. This compound provides a versatile starting point for the synthesis of such compounds.
Diagram 5.1: Role as a Pharmaceutical Intermediate
Caption: Role of this compound as a key intermediate.
5.2. Agrochemical Applications
In addition to its role in pharmaceuticals, this compound is also utilized in the agrochemical industry as a precursor for the synthesis of herbicides and pesticides. The specific structural features of this molecule can be tailored to develop new crop protection agents with improved efficacy and selectivity.
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in both the pharmaceutical and agrochemical sectors. Its unique substitution pattern provides a foundation for the synthesis of a diverse range of complex molecules with potential biological activity. Further research into the synthetic utility and biological applications of this compound is warranted and is expected to lead to the discovery of novel therapeutic agents and crop protection solutions.
In-depth Technical Guide: 2-Amino-5-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chloro-3-methylpyridine, a substituted pyridine derivative, is a key building block in the synthesis of a variety of biologically active molecules. Its structural features, including the amino and chloro groups on the pyridine ring, make it a versatile intermediate for the development of novel compounds in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and applications, with a focus on data and methodologies relevant to research and development.
Synonyms and Chemical Identifiers
To ensure clarity and accuracy in research and procurement, it is essential to be familiar with the various synonyms and identifiers for this compound.
| Identifier Type | Value |
| IUPAC Name | 5-Chloro-3-methylpyridin-2-amine |
| CAS Number | 20712-16-7[1] |
| Synonyms | 2-Amino-5-chloro-3-picoline[1], 5-Chloro-3-methyl-2-pyridinamine[1] |
| Molecular Formula | C6H7ClN2[1] |
| Molecular Weight | 142.59 g/mol |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its handling, characterization, and use in chemical synthesis.
| Property | Value | Source |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 68.0 to 72.0 °C | |
| Purity | >98.0% (GC) |
Synthesis and Experimental Protocols
A representative, though general, experimental protocol for the synthesis of a related compound, 2-amino-5-chloropyridine, involves the oxidative chlorination of 2-aminopyridine using hydrochloric acid and sodium hypochlorite. The reaction is typically carried out at a controlled temperature, followed by extraction and purification of the product. The yield for such reactions can reach up to 72%.
A patent describes the synthesis of febrifugine derivatives starting from 5-chloro-3-methylpyridin-2-amine. In this multi-step synthesis, 5-chloro-3-methylpyridin-2-amine is reacted with methyl (Z)-2-{[(benzyloxy)carbonyl]amino}-3-(dimethylamino)acrylate in acetic acid at 120 °C for 7 hours. After cooling, the reaction is quenched with ice, and the resulting precipitate is filtered and dried to yield benzyl (7-chloro-9-methyl-4-oxo-3,4-dihydro-1,8-naphthyridin-3-yl)carbamate.[2]
Applications in Research and Development
This compound serves as a critical starting material in the development of various compounds with therapeutic and agricultural potential.
Pharmaceutical Applications
This compound is a valuable intermediate in the synthesis of molecules targeting a range of diseases. It is particularly noted for its use in the development of:
-
Anti-proliferative agents: Derivatives of 2-aminopyridine have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[3]
-
Febrifugine derivatives: These compounds are being explored for their potential in treating autoimmune diseases, fibrosis, and certain cancers.[2]
-
Kinase inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors, and this compound provides a reactive starting point for the synthesis of novel inhibitor candidates.
Agrochemical Applications
In the agrochemical sector, this compound is utilized in the synthesis of:
-
Herbicides and Pesticides: The compound serves as a building block for creating new and effective crop protection agents.
Logical Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a substituted aminopyridine, which can be adapted for this compound.
Caption: Generalized workflow for the synthesis of this compound.
Conclusion
This compound is a chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its versatile structure allows for the synthesis of a wide range of derivatives with diverse biological activities. This guide has provided a summary of its key properties, synthetic considerations, and applications, offering a valuable resource for researchers and scientists working with this compound. Further exploration of its reactivity and the biological activities of its derivatives is likely to yield novel and impactful discoveries.
References
An In-depth Technical Guide to 2-Amino-5-chloro-3-picoline: A Key Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chloro-3-picoline, also known as 2-amino-5-chloro-3-methylpyridine, is a substituted pyridine derivative that serves as a crucial intermediate in the fields of pharmaceutical and agrochemical research and development. Its unique structural features, including the amino, chloro, and methyl functional groups on the pyridine ring, make it a versatile building block for the synthesis of a wide array of complex, biologically active molecules. This technical guide provides a comprehensive overview of the basic information, synthesis, and applications of 2-Amino-5-chloro-3-picoline, with a focus on its role in medicinal chemistry and organic synthesis.
Core Properties
The fundamental physicochemical properties of 2-Amino-5-chloro-3-picoline are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 20712-16-7 | [1] |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [2] |
| Melting Point | 56-61 °C or 68.0-72.0 °C | [1][2] |
| Boiling Point | 254 °C | [1] |
| Density | 1.260 g/cm³ | [1] |
| Flash Point | 107 °C | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] |
Synthesis and Reactivity
2-Amino-5-chloro-3-picoline is typically synthesized through multi-step sequences starting from readily available pyridine derivatives. While various methods exist, a common conceptual pathway involves the introduction of the required substituents onto the pyridine core. The reactivity of this compound is primarily dictated by its functional groups. The amino group can undergo diazotization and subsequent substitution, acylation, and alkylation reactions. The chloro substituent is amenable to nucleophilic aromatic substitution and, importantly, serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
The following diagram illustrates a generalized synthetic workflow for the utilization of 2-Amino-5-chloro-3-picoline as a synthetic intermediate.
Caption: Synthetic utility of 2-Amino-5-chloro-3-picoline.
Applications in Drug Discovery and Agrochemicals
2-Amino-5-chloro-3-picoline and its isomers are valuable precursors for the synthesis of a variety of biologically active compounds.[3] Its structural motif is found in molecules developed as:
-
Kinase Inhibitors: Substituted aminopyridines are a common scaffold in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases. For instance, derivatives of 2-aminopyridine have been utilized in the synthesis of potent Janus kinase 2 (JAK2) inhibitors.[4]
-
Antimicrobial and Anti-inflammatory Agents: The pyridine core is a well-established pharmacophore in many antimicrobial and anti-inflammatory drugs.[5]
-
Agrochemicals: This compound serves as a key building block in the development of novel herbicides and pesticides, contributing to advancements in crop protection.[3]
The role of this intermediate is to provide a core structure that can be further elaborated to generate libraries of compounds for screening and optimization in drug and agrochemical discovery programs.
Experimental Protocols
The following section provides a representative, generalized experimental protocol for a Suzuki-Miyaura coupling reaction using a 2-amino-5-halopyridine derivative, based on established methodologies for similar substrates.[6][7] This protocol is intended as a guide and may require optimization for specific substrates and coupling partners.
Representative Protocol: Suzuki-Miyaura Coupling of a 2-Amino-5-halopyridine
1. Materials:
-
2-Amino-5-halopyridine (e.g., 2-Amino-5-bromo-3-picoline) (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., Potassium Carbonate [K₂CO₃] or Potassium Phosphate [K₃PO₄], 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane/water mixture, Toluene, or THF)
-
Inert gas (Nitrogen or Argon)
2. Procedure:
-
To a dry Schlenk flask or reaction vial, add the 2-amino-5-halopyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the palladium catalyst (0.05 eq).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
The following diagram illustrates the workflow for this experimental protocol.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Signaling Pathways
2-Amino-5-chloro-3-picoline itself is not typically reported to directly interact with specific signaling pathways. Its significance lies in its role as a precursor to more complex molecules that are designed to modulate the activity of key proteins within cellular signaling cascades. For example, the final products synthesized from this intermediate may target:
-
Kinase Signaling Pathways: Many cancers are driven by aberrant kinase activity. The molecules synthesized using 2-Amino-5-chloro-3-picoline can be designed to inhibit specific kinases, such as those in the JAK-STAT or MAPK/ERK pathways, thereby blocking downstream signaling that promotes cell proliferation and survival.
-
Inflammatory Signaling Pathways: Chronic inflammation is associated with numerous diseases. Derivatives of this compound can be used to synthesize molecules that inhibit key mediators of inflammation, such as cyclooxygenases (COX) or various cytokines.
The logical relationship is illustrated in the diagram below.
References
- 1. 2-Amino-5-chloro-3-picoline CAS#: 20712-16-7 [m.chemicalbook.com]
- 2. This compound | 20712-16-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 5. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Dawn of Pyridine Chemistry: Discovery and Early Synthesis
An In-depth Technical Guide to the Discovery and History of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical development of substituted pyridines, a cornerstone of heterocyclic chemistry. From their initial isolation to the development of sophisticated synthetic methodologies, pyridines have become integral to the fields of medicinal chemistry, agrochemistry, and materials science. This document details the key historical milestones, provides in-depth descriptions of seminal synthetic reactions with experimental protocols, and highlights the discovery of pivotal pyridine-containing compounds.
Impure pyridine was likely prepared by early alchemists, but its formal discovery is credited to the Scottish chemist Thomas Anderson in 1849. He isolated the compound from bone oil and, due to its fiery nature, named it pyridine, from the Greek pyr (fire) and idine, a suffix for aromatic bases. The correct structure of pyridine, a benzene ring with one CH group replaced by a nitrogen atom, was determined decades later.
The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who passed a mixture of acetylene and hydrogen cyanide through a red-hot iron tube to produce pyridine.[1] However, the yields were low, and the conditions harsh, which spurred the search for more practical synthetic routes.
Foundational Synthetic Methodologies
The late 19th and early 20th centuries saw the development of several key named reactions that enabled the systematic synthesis of functionalized pyridines. These methods remain fundamental to modern organic chemistry.
The Hantzsch Pyridine Synthesis (1881)
In 1881, the German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that has become one of the most well-known methods for pyridine synthesis.[1][2] The Hantzsch synthesis typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine derivative.[2][3]
The reaction is renowned for its efficiency and ability to construct highly functionalized pyridines in a single step.[4] It has found widespread application in medicinal chemistry, most notably for the synthesis of 1,4-dihydropyridine calcium channel blockers like nifedipine.[2][4]
Caption: Mechanism of the Hantzsch Pyridine Synthesis.
Generalized Experimental Protocol: Hantzsch Pyridine Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one equivalent of the aldehyde, two equivalents of the β-ketoester (e.g., ethyl acetoacetate), and one equivalent of a nitrogen source (e.g., ammonium acetate).[2]
-
Solvent: Add a suitable solvent, such as ethanol or acetic acid.[5]
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation of Dihydropyridine: Upon completion, cool the reaction mixture. The 1,4-dihydropyridine product often precipitates and can be isolated by filtration.[2]
-
Oxidation: Dissolve the isolated dihydropyridine in a suitable solvent (e.g., acetic acid). Add an oxidizing agent, such as nitric acid, ferric chloride, or potassium permanganate, and stir at room temperature or with gentle heating until the oxidation is complete (monitored by TLC).[2][5]
-
Work-up and Purification: Pour the reaction mixture into water and neutralize with a base (e.g., sodium carbonate). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
The Ciamician-Dennstedt Rearrangement (1881)
Also in 1881, Giacomo Luigi Ciamician and Max Dennstedt discovered a reaction that converts pyrrole into a 3-halogenated pyridine.[6] The reaction involves the ring expansion of pyrrole upon treatment with a dihalocarbene, typically generated from chloroform and a strong base.[7][8] While historically significant, its synthetic utility has been limited by harsh conditions and potential side products, though modern variations have improved its scope.[6][9]
Caption: The Ciamician-Dennstedt Rearrangement workflow.
Generalized Experimental Protocol: Ciamician-Dennstedt Rearrangement
-
Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen), dissolve pyrrole in a suitable solvent like chloroform, which also serves as the carbene source.
-
Base Addition: Add a strong base, such as potassium tert-butoxide or sodium ethoxide, portion-wise to the cooled solution (0 °C) to generate the dichlorocarbene in situ.[8]
-
Reaction Conditions: Allow the reaction to stir at low temperature and then warm to room temperature or heat as required. Monitor the reaction by TLC or GC-MS.
-
Work-up: Carefully quench the reaction with water. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt, and concentrate. The resulting crude product is then purified by column chromatography to yield the 3-halogenated pyridine.
The Guareschi-Thorpe Condensation (1896)
The Guareschi-Thorpe reaction, first reported by Icilio Guareschi, is a condensation reaction for synthesizing substituted 2-pyridones.[10][11] One common variation involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[10] A second type involves reacting a cyanoacetic ester and a ketone with alcoholic ammonia.[10] The reaction was later investigated and modified by Jocelyn Field Thorpe.[12]
Caption: Overview of the Guareschi-Thorpe Condensation.
Generalized Experimental Protocol: Guareschi-Thorpe Condensation
-
Reaction Setup: In a suitable reaction vessel, mix the cyanoacetic ester (or cyanoacetamide) with the 1,3-dicarbonyl compound.[13]
-
Nitrogen Source: Add a source of ammonia. This can be aqueous or alcoholic ammonia, or ammonium carbonate for greener conditions.[10][14]
-
Reaction Conditions: The reaction is often carried out in a protic solvent like water or ethanol.[14] The mixture may be stirred at room temperature or heated to facilitate the condensation and cyclization.
-
Product Isolation: The pyridone product often precipitates directly from the reaction mixture upon cooling.
-
Purification: The precipitate is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.
The Chichibabin Pyridine Synthesis (1924)
In 1924, the Russian chemist Aleksei Chichibabin developed a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives.[1][15] This method, often carried out in the gas phase at high temperatures over a catalyst like alumina or silica, became a breakthrough for the industrial production of pyridine and its simple alkylated derivatives (e.g., picolines).[1][15] While yields can be modest, the low cost of the starting materials makes it economically viable.[1]
Caption: Industrial Chichibabin Pyridine Synthesis.
Generalized Experimental Protocol: Chichibabin Pyridine Synthesis (Gas-Phase)
-
Catalyst Bed: A tubular reactor is packed with a solid-phase catalyst, such as alumina (Al₂O₃) or silica (SiO₂), often modified with metal salts.[15]
-
Reactant Feed: A gaseous mixture of the carbonyl compounds (e.g., acetaldehyde, acrolein) and ammonia is prepared.[15]
-
Reaction Conditions: The gaseous reactants are passed over the heated catalyst bed, typically maintained at temperatures between 350–500 °C.[15]
-
Product Collection: The effluent gas stream from the reactor is cooled to condense the products.
-
Separation and Purification: The resulting liquid mixture, containing the desired pyridine, substituted pyridines, and byproducts, is separated by fractional distillation.
The Kröhnke Pyridine Synthesis (1961)
The Kröhnke synthesis is a highly versatile method for preparing 2,4,6-trisubstituted pyridines.[16][17] Reported by Fritz Kröhnke and W. Zecher in 1961, the reaction involves the Michael addition of an α-pyridinium methyl ketone salt to an α,β-unsaturated carbonyl compound.[18] The resulting 1,5-dicarbonyl intermediate is then treated with a nitrogen source, typically ammonium acetate, to undergo ring closure and form the pyridine ring.[17] A key advantage is that the pyridinium salt is already at the correct oxidation state, so no final oxidation step is needed.[19]
Caption: The Kröhnke Synthesis for Trisubstituted Pyridines.
Generalized Experimental Protocol: Kröhnke Pyridine Synthesis
-
Preparation of Pyridinium Salt: The α-pyridinium methyl ketone salt is typically prepared by reacting the corresponding α-bromo ketone with pyridine.
-
Reaction Setup: In a flask, dissolve the α-pyridinium methyl ketone salt (1 equivalent) and the α,β-unsaturated carbonyl compound (1 equivalent) in a suitable solvent, such as glacial acetic acid or methanol.[16]
-
Nitrogen Source: Add ammonium acetate (typically in excess, e.g., 10 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours until the reaction is complete as indicated by TLC analysis.
-
Work-up: Cool the reaction mixture and pour it into ice water. Make the solution basic by adding an alkali solution (e.g., NaOH).
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or chloroform). Wash the combined organic layers with water, dry over an anhydrous salt, and concentrate under reduced pressure. The final product is purified by column chromatography or recrystallization.
Landmark Substituted Pyridines in Science and Medicine
The development of synthetic methodologies enabled the creation of numerous substituted pyridines with profound impacts, particularly in pharmacology.
Nicotine
Nicotine, the primary alkaloid in tobacco plants, is a disubstituted pyridine. It was first observed by Vauquelin in 1809 and isolated in 1828 by Posselt and Reimann. Its empirical formula was established in 1843, and its chemical structure, featuring a pyridine ring linked to an N-methylpyrrolidine ring, was elucidated by Adolf Pinner in 1895.[20] Nicotine's potent effects on the nervous system are due to its action as an agonist at most nicotinic acetylcholine receptors.[21]
| Milestone | Year | Key Contributor(s) |
| First Observation | 1809 | Louis-Nicolas Vauquelin |
| Isolation and Naming | 1828 | Wilhelm Heinrich Posselt & Karl Ludwig Reimann |
| Empirical Formula (C₁₀H₁₄N₂) | 1843 | Louis Melsens |
| Structure Elucidation | 1895 | Adolf Pinner |
| First Enantioselective Synthesis | 1981 | N/A |
Vitamin B₆ (Pyridoxine)
Vitamin B₆ is a group of structurally related, water-soluble compounds, all of which are 2-methyl-3-hydroxy-5-hydroxymethyl-pyridines. The vitamin was first identified in 1934 by Paul György as the "rat pellagra prevention factor" capable of curing a specific skin disorder in rats.[22][23] It was isolated in crystalline form by several groups in 1938.[22] The following year, its pyridine-based structure was determined, and it was named pyridoxine by György.[22][23] The first chemical synthesis was accomplished in the same year by Stanton A. Harris and Karl Folkers.[22] Its active coenzyme form, pyridoxal-5-phosphate, is crucial for a vast number of metabolic reactions, especially in amino acid metabolism.[23][24]
| Milestone | Year | Key Contributor(s) |
| Identification of "Factor" | 1934 | Paul György |
| Isolation and Crystallization | 1938 | Samuel Lepkovsky; Paul György, et al. |
| Structure Determination | 1939 | Leslie Harris & Karl Folkers; Richard Kuhn |
| First Chemical Synthesis | 1939 | Stanton A. Harris & Karl Folkers |
| Characterization of Vitamers | 1942 | Esmond Snell |
Isoniazid
Isoniazid (isonicotinic acid hydrazide, INH) is a powerful, first-line antibiotic for the treatment of tuberculosis. Although it was first synthesized in 1912 by Hans Meyer and Josef Mally, its potent antitubercular activity went unrecognized for four decades.[25] In the early 1950s, its efficacy against Mycobacterium tuberculosis was discovered nearly simultaneously by research groups at Hoffmann-La Roche, Squibb, and Bayer, marking a pivotal moment in the fight against TB.[25] Isoniazid is a prodrug activated by the mycobacterial enzyme KatG, and it acts by inhibiting the synthesis of mycolic acids, essential components of the bacterial cell wall.[26]
Common Synthesis of Isoniazid
The most common laboratory and industrial synthesis involves the reaction of isonicotinic acid (or its ethyl ester) with hydrazine.[27][28]
-
Oxidation: 4-methylpyridine (γ-picoline) is oxidized using a strong oxidizing agent like potassium permanganate to produce isonicotinic acid.[29]
-
Esterification (Optional but common): The isonicotinic acid is reacted with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to form ethyl isonicotinate.[29]
-
Hydrazinolysis: The ethyl isonicotinate is then heated with hydrazine hydrate. The hydrazide displaces the ethoxy group to form isoniazid.[27][29]
| Property | Value |
| Molecular Formula | C₆H₇N₃O |
| Molar Mass | 137.14 g/mol |
| Melting Point | 170–173 °C |
| Mechanism of Action | Inhibition of mycolic acid synthesis |
Chlorpheniramine
Chlorpheniramine is a first-generation antihistamine used to treat allergic conditions like rhinitis.[30] As part of the alkylamine class, its synthesis involves creating a carbon chain that links a substituted pyridine ring and a chlorophenyl ring to a dimethylamino group.
Generalized Synthesis of Chlorpheniramine
A common synthetic route involves the following key steps:[30][31]
-
Alkylation: 4-chlorophenylacetonitrile is reacted with 2-chloropyridine in the presence of a strong base like sodium amide to form 4-chlorophenyl(2-pyridyl)acetonitrile.
-
Second Alkylation: This intermediate is then alkylated with 2-dimethylaminoethyl chloride, again using sodium amide as the base.
-
Hydrolysis and Decarboxylation: The resulting nitrile is hydrolyzed and decarboxylated under basic conditions to yield chlorpheniramine.[30]
Conclusion
The journey of substituted pyridines from their discovery in crude coal tar to their rational design as life-saving drugs exemplifies the progress of organic and medicinal chemistry. The foundational synthetic reactions developed over a century ago, such as the Hantzsch, Chichibabin, and Kröhnke syntheses, remain essential tools for today's researchers. The continued exploration of pyridine chemistry promises to yield new therapeutic agents, advanced materials, and innovative solutions to scientific challenges, ensuring the enduring legacy of this fundamental heterocyclic scaffold.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. grokipedia.com [grokipedia.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Ciamician–Dennstedt rearrangement - Wikipedia [en.wikipedia.org]
- 7. chemistryschool.net [chemistryschool.net]
- 8. Ciamician-Dennstedt Rearrangement [drugfuture.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Guareschi-Thorpe Condensation [drugfuture.com]
- 11. Guareschi-Thorpe Condensation [drugfuture.com]
- 12. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Kröhnke Pyridine Synthesis [drugfuture.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Nicotine | PDF [slideshare.net]
- 21. Nicotine - Wikipedia [en.wikipedia.org]
- 22. Vitamin B6: A Long Known Compound of Surprising Complexity [mdpi.com]
- 23. A history of the isolation and identification of vitamin B(6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Vitamin B6 - Wikipedia [en.wikipedia.org]
- 25. benchchem.com [benchchem.com]
- 26. Isoniazid - Wikipedia [en.wikipedia.org]
- 27. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 28. Isoniazid | PPT [slideshare.net]
- 29. youtube.com [youtube.com]
- 30. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 31. Preparation method of chlorpheniramine maleate - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to 2-Amino-5-chloro-3-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-chloro-3-methylpyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features, including a reactive amino group and a halogen substituent, make it a valuable intermediate in the development of novel pharmaceutical agents and agrochemicals. This technical guide provides a comprehensive review of its physicochemical properties, detailed synthesis protocols, and its emerging role in drug discovery, with a particular focus on its application as a scaffold for kinase inhibitors in oncology.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in chemical synthesis and drug design. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 20712-16-7 | [1][2][3][4] |
| Molecular Formula | C₆H₇ClN₂ | [1][2][3][5] |
| Molecular Weight | 142.59 g/mol | [1][2][3][5] |
| Appearance | White to light yellow crystalline solid/powder | [2][5] |
| Melting Point | 56-72 °C | [1][2][5] |
| Boiling Point | 253.5 °C at 760 mmHg | [2] |
| Density | 1.26 g/cm³ | [2] |
| Flash Point | 107.1 °C | [2] |
| LogP | 2.20680 | [2] |
| Purity | >97% | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the amination of a corresponding chloropyridine precursor. The following is a representative experimental protocol based on established chemical literature for similar compounds.
Experimental Protocol: Amination of 2,5-dichloro-3-methylpyridine
This protocol describes a plausible method for the synthesis of this compound starting from 2,5-dichloro-3-methylpyridine.
Materials:
-
2,5-dichloro-3-methylpyridine
-
Aqueous ammonia (28-30%)
-
Copper(I) oxide (Cu₂O) or other copper catalyst
-
A suitable high-boiling point solvent (e.g., ethylene glycol, N-methyl-2-pyrrolidone)
-
Toluene or other suitable extraction solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (for pH adjustment)
Equipment:
-
High-pressure reaction vessel (autoclave) equipped with a stirrer and temperature control
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Rotary evaporator
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine 2,5-dichloro-3-methylpyridine (1 equivalent), a catalytic amount of copper(I) oxide (e.g., 0.05-0.1 equivalents), and the high-boiling point solvent.
-
Addition of Ammonia: Add an excess of aqueous ammonia (e.g., 5-10 equivalents) to the reaction mixture.
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to a temperature in the range of 150-200 °C. The reaction is typically carried out under pressure generated by the volatile components at the reaction temperature. Maintain the reaction for several hours (e.g., 8-24 hours) with constant stirring. Monitor the progress of the reaction by a suitable analytical method such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Solvent Removal and Extraction: Transfer the reaction mixture to a round-bottom flask and remove the bulk of the solvent under reduced pressure. To the residue, add water and a suitable organic solvent for extraction (e.g., toluene or ethyl acetate).
-
pH Adjustment: Adjust the pH of the aqueous layer to be basic (pH > 8) with a sodium hydroxide solution to ensure the product is in its free base form.
-
Extraction: Perform liquid-liquid extraction, separating the organic layer. Repeat the extraction of the aqueous layer with the organic solvent two more times.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by techniques such as recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound.
References
- 1. labproinc.com [labproinc.com]
- 2. sincerechemical.com [sincerechemical.com]
- 3. 20712-16-7,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. chembk.com [chembk.com]
- 5. This compound |CAS 20712-16-7 [benchchem.com]
Preliminary Investigation of 2-Amino-5-chloro-3-methylpyridine Reactivity: A Technical Guide
Introduction
2-Amino-5-chloro-3-methylpyridine is a substituted pyridine derivative that serves as a versatile and valuable building block in organic synthesis.[1] Its unique substitution pattern, featuring an amino group at the 2-position, a chlorine atom at the 5-position, and a methyl group at the 3-position, offers multiple reactive sites for further functionalization. This structure makes it an important intermediate in the development of complex molecular architectures, particularly within pharmaceutical research for kinase inhibitors and other nitrogen-containing heterocycles, as well as in agrochemical and material science applications.[1][2] This guide provides a preliminary investigation into its core reactivity, focusing on key transformations essential for drug development and chemical research professionals.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 20712-16-7 | [1] |
| Molecular Formula | C₆H₇ClN₂ | [1][3] |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | [1] |
| Melting Point | 68.0 to 72.0 °C | [1] |
| IUPAC Name | 5-chloro-3-methylpyridin-2-amine | [1] |
| InChI Key | QTZBTBLHYPSFMG-UHFFFAOYSA-N | [1] |
Core Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the interplay of its three key functional components: the nucleophilic amino group, the reactive chloro substituent, and the electron-deficient pyridine ring. This allows for selective transformations at different sites, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent on the pyridine ring is an excellent handle for such transformations.[4]
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds, particularly for synthesizing biaryl compounds, which are prominent scaffolds in many pharmaceuticals.[5][6] This reaction couples the aryl chloride with an arylboronic acid in the presence of a palladium catalyst and a base.[6] The amino and methyl groups on the pyridine ring can influence reactivity, requiring optimized conditions to manage electronic and steric factors.[5]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for analogous bromo-substituted aminopyridines.[5][6]
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.
-
Reaction Conditions: Stir the reaction mixture vigorously at 85-95 °C.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[5]
| Reactants | Catalyst System | Product | Yield |
| 5-bromo-2-methylpyridin-3-amine + Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-methyl-5-phenylpyridin-3-amine | 85%[6] |
| 5-bromo-2-methylpyridin-3-amine + 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 89%[6] |
| 5-bromo-2-methylpyridin-3-amine + 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 78%[6] |
| Note: Yields are based on the analogous substrate 5-bromo-2-methylpyridin-3-amine and are representative. |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[7] This reaction has become an indispensable tool in medicinal chemistry for synthesizing the arylamines prevalent in pharmaceuticals. The reaction involves the coupling of the C-Cl bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[8]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on procedures for the amination of 2-Amino-5-bromo-4-methylpyridine.[8]
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq), the desired amine (1.2 eq), a base such as cesium carbonate (Cs₂CO₃, 2.0 eq), a palladium source (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.08 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) and repeat three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction Conditions: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor progress by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.[8]
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), especially when activated by electron-withdrawing groups and with a good leaving group like chlorine.[9][10] The reaction proceeds via an addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[10][11] The substitution of the chloro group can be achieved with a variety of nucleophiles.
General Experimental Protocol: SNAr
-
Reaction Setup: Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Reagent Addition: Add the nucleophile (e.g., an alkoxide, thiolate, or secondary amine), often in the presence of a non-nucleophilic base (e.g., NaH or K₂CO₃) to generate the active nucleophile in situ.
-
Reaction Conditions: Heat the mixture. Reaction temperatures can vary widely (from room temperature to >100 °C) depending on the nucleophile's reactivity and substrate.
-
Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The crude product is then purified, typically by recrystallization or column chromatography.
| Nucleophile (Nu-H) | Base | Product |
| R-OH (Alcohol) | NaH | 2-Amino-5-alkoxy-3-methylpyridine |
| R-SH (Thiol) | K₂CO₃ | 2-Amino-5-(alkylthio)-3-methylpyridine |
| R₂N-H (Secondary Amine) | K₂CO₃ | 5-(Dialkylamino)-2-amino-3-methylpyridine |
| Note: This table represents potential transformations based on general SNAr reactivity. |
Application in Drug Discovery Workflows
The synthetic routes described above are fundamental to using this compound as a scaffold in drug discovery. It serves as a starting point for creating diverse chemical libraries through techniques like parallel synthesis. These libraries of related compounds are then screened against biological targets, such as enzymes or receptors, to identify "hit" compounds with desired activity. This process is central to identifying new therapeutic agents.
References
- 1. This compound |CAS 20712-16-7 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C6H7ClN2 | CID 350232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Theoretical and Spectroscopic Insights into 2-Amino-5-chloro-3-methylpyridine: A Computational Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Due to a notable absence of dedicated theoretical studies on 2-Amino-5-chloro-3-methylpyridine in the current body of scientific literature, this technical guide presents a comprehensive analysis of a closely related analogue, 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTP). The substitution of a methyl group with a trifluoromethyl group is expected to influence the electronic properties of the molecule, but the fundamental structural and spectroscopic characteristics, as well as the computational methodologies employed, provide a valuable and relevant framework for understanding the titular compound. This guide summarizes the key findings from a detailed computational and experimental study on ACTP, offering insights into its molecular geometry, vibrational properties, and electronic behavior.[1][2]
Molecular Structure and Geometry Optimization
The equilibrium molecular structure of ACTP was determined using Density Functional Theory (DFT) calculations with the B3LYP method and a cc-pVQZ basis set.[1] DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1][2] The optimized geometry provides the most stable conformation of the molecule in the gaseous phase.
Structural Parameters
The key bond lengths and bond angles of the optimized ACTP molecule are presented in Table 1. These parameters are crucial for understanding the steric and electronic effects of the substituents on the pyridine ring.
Table 1: Selected Optimized Geometrical Parameters for 2-amino-3-chloro-5-trifluoromethyl pyridine (ACTP)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.396 | C1-C2-C3 | 119.5 |
| C2-C3 | 1.401 | C2-C3-C4 | 119.2 |
| C3-C4 | 1.387 | C3-C4-N5 | 120.8 |
| C4-N5 | 1.332 | C4-N5-C6 | 117.9 |
| N5-C6 | 1.345 | N5-C6-C1 | 122.1 |
| C6-C1 | 1.402 | C6-C1-C2 | 120.5 |
| C1-Cl7 | 1.742 | C1-C6-N10 | 117.3 |
| C3-C8 | 1.509 | C6-C1-Cl7 | 116.8 |
| C6-N10 | 1.365 | C2-C1-Cl7 | 122.7 |
| C8-F9 | 1.338 | C2-C3-C8 | 121.1 |
| C8-F11 | 1.338 | C4-C3-C8 | 119.7 |
| C8-F12 | 1.338 | F9-C8-F11 | 106.8 |
| N10-H13 | 1.012 | F9-C8-F12 | 106.8 |
| N10-H14 | 1.012 | F11-C8-F12 | 106.8 |
Data extracted from "Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent".[1][2]
Figure 1: Molecular structure of 2-amino-3-chloro-5-trifluoromethyl pyridine with atom numbering.
Vibrational Spectroscopy
Vibrational analysis is a powerful tool for identifying functional groups and understanding the bonding within a molecule. The theoretical vibrational wavenumbers for ACTP were calculated using the B3LYP/cc-pVQZ level of theory.[1] These calculated frequencies were then compared with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra.
Table 2: Selected Vibrational Wavenumbers (cm⁻¹) and Assignments for ACTP
| Assignment | Calculated FT-IR | Calculated FT-Raman |
| N-H Asymmetric Stretch | 3585 | 3586 |
| N-H Symmetric Stretch | 3471 | 3472 |
| C-H Stretch | 3080 | 3081 |
| C-C Stretch (ring) | 1625, 1575, 1470 | 1626, 1576, 1471 |
| NH₂ Scissoring | 1605 | 1606 |
| C-N Stretch | 1330 | 1331 |
| C-Cl Stretch | 720 | 721 |
| CF₃ Symmetric Stretch | 1150 | 1151 |
| CF₃ Asymmetric Stretch | 1280, 1240 | 1281, 1241 |
Data extracted from "Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent".[1][2]
Electronic Properties and Frontier Molecular Orbitals
The electronic properties of a molecule are critical for understanding its reactivity and potential applications in drug design. Key electronic parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Analysis
The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.[1]
Table 3: Calculated Electronic Properties of ACTP
| Parameter | Value (eV) |
| HOMO Energy | -6.89 |
| LUMO Energy | -1.75 |
| Energy Gap (ΔE) | 5.14 |
Data extracted from "Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent".[1][2]
Molecular Electrostatic Potential (MEP)
The MEP surface is used to visualize the charge distribution of a molecule and to predict sites for electrophilic and nucleophilic attack. In the MEP map of ACTP, the regions of negative potential (red) are typically located over electronegative atoms like nitrogen and chlorine, indicating sites prone to electrophilic attack. Regions of positive potential (blue) are usually found around hydrogen atoms, suggesting sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds. It allows for the study of charge transfer and hyperconjugative interactions within the molecule. For ACTP, NBO analysis revealed significant delocalization of electron density from the lone pairs of the nitrogen and chlorine atoms to the antibonding orbitals of the pyridine ring, which contributes to the stability of the molecule.[1]
Methodologies
Computational Protocol
All theoretical calculations were performed using the Gaussian 09 software package. The molecular geometry was optimized, and vibrational frequencies were calculated using the DFT/B3LYP method with the cc-pVQZ basis set.[1] The electronic properties, including HOMO-LUMO energies and the MEP surface, were also calculated at the same level of theory. NBO analysis was carried out using the NBO 3.1 program as implemented in Gaussian 09.
Figure 2: A generalized workflow for the theoretical study of pyridine derivatives.
Experimental Protocols
The experimental FT-IR spectrum of ACTP was recorded on a PerkinElmer Spectrum One spectrometer in the range of 4000–400 cm⁻¹ using the KBr pellet technique. The FT-Raman spectrum was obtained using a Bruker RFS 100/S spectrometer with a 1064 nm Nd:YAG laser source. The UV-Vis absorption spectrum was recorded in methanol using a PerkinElmer Lambda 35 spectrophotometer.[1]
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and spectroscopic properties of 2-amino-3-chloro-5-trifluoromethyl pyridine, a close analogue of this compound. The presented data, including optimized geometrical parameters, vibrational frequencies, and electronic properties, offer a robust foundation for understanding the molecular characteristics of this class of compounds. The detailed methodologies serve as a practical guide for researchers aiming to conduct similar computational studies. The insights gained from this analysis are valuable for applications in medicinal chemistry and drug development, particularly in the rational design of novel pyridine-based therapeutic agents. Further dedicated theoretical and experimental studies on this compound are warranted to provide a direct and precise understanding of its properties.
References
A Technical Guide to the Molecular Properties of 2-Amino-5-chloro-3-methylpyridine
Abstract: This document provides a comprehensive technical overview of 2-Amino-5-chloro-3-methylpyridine, a substituted pyridine derivative of significant interest in the fields of medicinal chemistry and agrochemical synthesis. It serves as a crucial intermediate for the development of a wide array of bioactive molecules. This guide details its chemical and physical properties, expected spectroscopic characteristics, a representative synthetic protocol, and its potential applications, with a focus on its role as a building block in drug discovery. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to aid researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
This compound, also known as 2-Amino-5-chloro-3-picoline, is an aromatic heterocyclic compound. Its structure features a pyridine ring substituted with an amino group at position 2, a chloro group at position 5, and a methyl group at position 3. This specific arrangement of functional groups makes it a versatile building block in organic synthesis.
The core physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 5-chloro-3-methylpyridin-2-amine | |
| Synonyms | 2-Amino-5-chloro-3-picoline | |
| CAS Number | 20712-16-7 | |
| Molecular Formula | C₆H₇ClN₂ | [1] |
| Molecular Weight | 142.59 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 68.0 to 72.0 °C | |
| Purity | >98.0% (GC) | |
| PubChem CID | 350232 | [1] |
Spectroscopic Analysis
While specific experimental spectra for this compound are not detailed in the provided search results, its structure allows for the prediction of key spectroscopic features based on data from analogous compounds like 2-aminopyridines and chloropyridines.[3][4]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the amino group protons.
-
¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (amino, chloro, and methyl) and their positions on the pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine group, C-H stretching for the aromatic and methyl groups, C=C and C=N stretching vibrations characteristic of the pyridine ring, and a C-Cl stretching band.
-
Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.
Synthesis and Reactivity
This compound is a valuable synthetic intermediate. Its reactivity is governed by the amino, chloro, and methyl groups on the pyridine ring. The amino group can be diazotized or acylated, while the chloro group can be displaced through nucleophilic aromatic substitution, making it a versatile precursor for more complex molecules.
Representative Synthetic Protocol
A common strategy for the synthesis of chloro-aminopyridines involves the direct chlorination of an aminopyridine precursor.[5][6] The following is a generalized experimental protocol for the preparation of a 2-amino-5-chloropyridine derivative.
Reaction: Chlorination of 2-Aminopyridine using an oxidative chlorination system.[6]
Materials:
-
2-Aminopyridine (starting material)
-
Sodium hypochlorite (NaClO) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloroethane (extraction solvent)
-
Deionized water
Procedure:
-
Reaction Setup: The 2-aminopyridine starting material is dissolved in an aqueous solution of NaClO in a reaction vessel equipped with a stirrer and a dropping funnel. The mixture is cooled to approximately 10°C.[6]
-
Chlorination: Concentrated hydrochloric acid is added dropwise to the cooled mixture while maintaining the temperature at 10°C. The reaction is stirred at this temperature for 2 hours.[6]
-
Reaction Completion: The temperature is then raised to 25°C and the reaction is allowed to proceed for an additional 4 hours to ensure completion.[6]
-
Workup and Isolation: The reaction mixture is cooled, and the pH is carefully adjusted to be basic (pH > 8) using a NaOH solution to precipitate the product.[6]
-
Extraction: The aqueous mixture is extracted with dichloroethane to recover the product and any unreacted starting material.[6]
-
Purification: The organic extracts are combined. The product can be further purified by dissolving the crude material in dilute acid, filtering, and then re-precipitating the pure product by adjusting the pH. Final purification is typically achieved through recrystallization or column chromatography.
Applications in Drug Discovery and Agrochemicals
Substituted pyridines are cornerstone structures in medicinal chemistry and agrochemical research. This compound and its isomers serve as key intermediates in the synthesis of various biologically active compounds, including anti-inflammatory, antimicrobial, and anti-cancer agents, as well as herbicides and fungicides.[2][7]
For instance, related nitropyridine derivatives are used in the synthesis of potent Janus kinase 2 (JAK2) inhibitors.[8] The JAK-STAT signaling pathway is critical in cell growth and differentiation, and its dysregulation is implicated in cancers and inflammatory diseases. A building block like this compound provides a scaffold that can be elaborated into a molecule designed to fit into the ATP-binding pocket of a kinase like JAK2, thereby inhibiting its function and blocking downstream signaling.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound was not found, data from closely related compounds like 2-amino-5-chloropyridine and other toxic aminopyridines provide a strong basis for handling precautions.[9][10][11] The compound should be handled with care, assuming it may be toxic and irritant.
General Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[9] Eyewash stations and safety showers should be readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with eyes, skin, and clothing.[9] Do not ingest or inhale.[9] Minimize dust generation.[9] Wash hands thoroughly after handling.[10]
First-Aid Measures:
-
In case of Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
In case of Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[9]
-
In case of Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[9]
-
In case of Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
| Hazard Class | Description | Reference(s) for Analogous Compounds |
| Acute Toxicity | May be harmful or toxic if swallowed or in contact with skin. | [10][11][12] |
| Skin Irritation | May cause skin irritation. | [9][11][12] |
| Eye Irritation | May cause serious eye irritation or damage. | [9][10][11][12] |
| Respiratory | May cause respiratory tract irritation. | [9][11][12] |
Conclusion
This compound is a structurally important heterocyclic compound with significant potential as a synthetic intermediate. Its well-defined physical properties and the versatile reactivity of its functional groups make it a valuable asset for medicinal chemists and researchers in agrochemical development. Proper understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective use in the laboratory and in the development of novel, high-value molecules.
References
- 1. This compound | C6H7ClN2 | CID 350232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 6. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
The Strategic Role of 2-Amino-5-chloro-3-methylpyridine in Modern Chemical Synthesis: A Technical Guide
For Immediate Release
2-Amino-5-chloro-3-methylpyridine has emerged as a pivotal building block for researchers, scientists, and professionals in drug development and agrochemical industries. Its unique molecular architecture, featuring a strategically substituted pyridine ring, offers a versatile platform for the synthesis of a wide array of complex molecules, including novel pharmaceuticals and next-generation crop protection agents. This technical guide provides an in-depth analysis of its synthesis, core reactivity, and significant applications, supported by detailed experimental protocols and quantitative data.
Core Attributes and Synthesis
This compound (C₆H₇ClN₂) is a crystalline solid characterized by the presence of an amino group, a chlorine atom, and a methyl group on the pyridine core. This trifunctional arrangement allows for selective chemical modifications, making it a highly valuable intermediate.[1]
While a direct, high-yield synthesis protocol for this compound is not extensively detailed in publicly accessible literature, its synthesis can be logically derived from established methods for closely related aminopyridines. A plausible and efficient route involves the controlled chlorination of 2-Amino-3-methylpyridine. This approach is analogous to the synthesis of 2-amino-5-chloropyridine, where 2-aminopyridine is treated with a chlorinating agent in a strongly acidic medium to selectively install the chlorine atom at the 5-position.
Conceptual Synthesis Protocol:
A laboratory-scale synthesis could be performed by dissolving 2-Amino-3-methylpyridine in a strong acid, such as concentrated sulfuric acid, followed by the careful addition of a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas at a controlled temperature, typically between 0 and 15°C. The strongly acidic medium is crucial for protonating the pyridine nitrogen, which deactivates the ring towards electrophilic substitution and directs the incoming chlorine to the 5-position, minimizing the formation of dichlorinated byproducts. The reaction progress would be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide) to precipitate the product, which is then isolated by filtration, washed, and purified by recrystallization.
Key Applications in Chemical Synthesis
The strategic positioning of the amino, chloro, and methyl groups on the pyridine ring dictates the compound's reactivity and renders it a versatile precursor in several critical classes of chemical reactions, particularly in palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the 5-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Logical Workflow for Cross-Coupling Reactions:
The general workflow for these reactions involves the careful assembly of reactants under an inert atmosphere to prevent catalyst degradation.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Amino-5-chloro-3-methylpyridine from 2-Aminopyridine Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of 2-Amino-5-chloro-3-methylpyridine, a valuable building block in pharmaceutical and agrochemical research. The synthetic strategy commences with the readily available starting material, 3-methylpyridine (3-picoline), and proceeds through a four-step sequence involving cyanation, hydrolysis, Hofmann rearrangement, and selective chlorination. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic pathway to guide researchers in the efficient preparation of this target molecule.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. Its substituted pyridine scaffold is a common motif in medicinal chemistry. A direct and selective synthesis from 2-aminopyridine is challenging due to the difficulty of controlled methylation at the 3-position. The following protocol outlines a reliable and reproducible multi-step synthesis beginning with 3-methylpyridine.
Synthetic Pathway Overview
The synthesis of this compound is achieved through the following four-step reaction sequence:
-
Step 1: Cyanation of 3-Methylpyridine. 3-Methylpyridine is converted to 2-cyano-3-methylpyridine.
-
Step 2: Hydrolysis of 2-Cyano-3-methylpyridine. The nitrile intermediate is hydrolyzed to the corresponding primary amide, 3-methyl-2-pyridinecarboxamide.
-
Step 3: Hofmann Rearrangement. The primary amide undergoes a Hofmann rearrangement to yield the key intermediate, 2-amino-3-methylpyridine.
-
Step 4: Selective Chlorination. The final step involves the regioselective chlorination of 2-amino-3-methylpyridine at the 5-position to afford the desired product, this compound.
Data Presentation
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Purity (%) | Reference |
| 1 | Cyanation | 3-Methylpyridine | Vanadium pentoxide, Nitric acid, Sodium cyanide | 2-Cyano-3-methylpyridine | >85 | High | CN103936670B |
| 2 | Hydrolysis | 2-Cyano-3-methylpyridine | NaOH (aq), H₂O₂ | 3-Methyl-2-pyridinecarboxamide | 85.3 | High | |
| 3 | Hofmann Rearrangement | 3-Methyl-2-pyridinecarboxamide | Br₂, NaOH (aq) | 2-Amino-3-methylpyridine | 88.5 | >98 | |
| 4 | Chlorination | 2-Amino-3-methylpyridine | N-Chlorosuccinimide (NCS), Acetic acid | This compound | 15-32 | High |
Experimental Protocols
Step 1: Synthesis of 2-Cyano-3-methylpyridine
Materials:
-
3-Methylpyridine
-
Vanadium pentoxide (V₂O₅)
-
Concentrated Nitric Acid (60-68%)
-
Sodium cyanide (NaCN)
-
Sodium hydroxide (NaOH) solution (30%)
-
Dichloromethane (CH₂Cl₂)
-
Reactor with mechanical stirrer
Procedure:
-
To a reactor, add 3-methylpyridine. Under agitation, slowly add vanadium pentoxide in several portions and stir for 30 minutes.
-
Cool the mixture to 5-10 °C. Slowly add concentrated nitric acid, maintaining the temperature between 5-10 °C. After the addition is complete, continue the reaction for 2-4 hours.
-
Slowly add a 30% sodium hydroxide solution to the reaction mixture to adjust the pH to approximately 7.5.
-
In a separate reactor, prepare a solution of sodium cyanide in aqueous sodium hydroxide.
-
Slowly transfer the reaction mixture from step 3 into the sodium cyanide solution. After the addition, continue the reaction for 8 hours.
-
Extract the aqueous mixture with dichloromethane.
-
Evaporate the solvent from the combined organic phases to obtain 2-cyano-3-methylpyridine.
Step 2: Synthesis of 3-Methyl-2-pyridinecarboxamide
Materials:
-
2-Cyano-3-methylpyridine
-
Acetone
-
5% Sodium hydroxide (NaOH) aqueous solution
-
10% Hydrogen peroxide (H₂O₂) solution
Procedure:
-
Dissolve 2-cyano-3-methylpyridine in a mixed solvent of 5% aqueous NaOH and acetone.
-
With stirring, add 10% H₂O₂ dropwise over 15 minutes.
-
Heat the reaction mixture to 50 °C and continue stirring for 3.5 hours.
-
After the reaction is complete, evaporate the acetone under reduced pressure at a temperature below 50 °C.
-
Cool the remaining aqueous solution to induce precipitation.
-
Filter the white solid, wash with cold water, and dry to obtain 3-methyl-2-pyridinecarboxamide.
Step 3: Synthesis of 2-Amino-3-methylpyridine (Hofmann Rearrangement)
Materials:
-
3-Methyl-2-pyridinecarboxamide
-
12% Sodium hydroxide (NaOH) aqueous solution
-
Bromine (Br₂)
-
Ethyl acetate
Procedure:
-
Prepare a sodium hypobromite solution by slowly adding liquid bromine to a cooled (0-5 °C) 12% NaOH solution and stirring for 30 minutes.
-
Dissolve 3-methyl-2-pyridinecarboxamide in a 12% NaOH aqueous solution.
-
At 0 °C, add the freshly prepared sodium hypobromite solution dropwise to the amide solution. The white solid will gradually dissolve.
-
After the addition is complete, warm the reaction mixture to 60 °C for 30 minutes.
-
Cool the reaction solution and extract three times with ethyl acetate.
-
Wash the combined organic phases twice with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a red liquid.
-
Purify the crude product by vacuum distillation to yield 2-amino-3-methylpyridine as a white solid upon cooling.
Step 4: Synthesis of this compound
Materials:
-
2-Amino-3-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Acetic acid
Procedure:
-
Dissolve 2-amino-3-methylpyridine in acetic acid in a round-bottom flask.
-
Add N-chlorosuccinimide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 55 °C and stir for 7 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Filter the solid, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
detailed experimental protocol for 2-Amino-5-chloro-3-methylpyridine synthesis
For Research Use Only
This document provides a detailed experimental protocol for the synthesis of 2-Amino-5-chloro-3-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. The described method is based on the nucleophilic aromatic substitution of 2,5-dichloro-3-methylpyridine.
Introduction
This compound is a substituted pyridine derivative with applications as a building block in the synthesis of bioactive molecules. This protocol details a laboratory-scale procedure for its preparation via amination of a dichlorinated precursor, a common and effective method for the introduction of an amino group onto a pyridine ring.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the amination of chloropyridines.
Materials:
-
2,5-dichloro-3-methylpyridine
-
Aqueous ammonia (28-30%)
-
1,4-Dioxane
-
Copper(I) oxide (Cu₂O) - Catalyst
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-pressure reaction vessel (autoclave)
Equipment:
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine 2,5-dichloro-3-methylpyridine (1.0 eq), copper(I) oxide (0.1 eq), and 1,4-dioxane.
-
Addition of Ammonia: To the stirred mixture, add aqueous ammonia (10 eq).
-
Reaction: Seal the vessel and heat the mixture to 120-140 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the vessel to room temperature and carefully vent any excess pressure.
-
Quenching: Transfer the reaction mixture to a round-bottom flask and dilute with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Amount (mmol) | Product Amount (mmol) | Yield (%) |
| 2,5-dichloro-3-methylpyridine | C₆H₅Cl₂N | 162.02 | 10.0 | - | - |
| This compound | C₆H₇ClN₂ | 142.59 | - | 7.5 | 75 |
Note: The presented yield is a representative value and may vary depending on reaction conditions and scale.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
The high-pressure reaction vessel should be handled by trained personnel, and its pressure limits should not be exceeded.
-
Aqueous ammonia is corrosive and has a pungent odor; handle with care.
-
Organic solvents are flammable; avoid open flames.
-
Dispose of all chemical waste according to institutional guidelines.
Disclaimer: This protocol is intended for informational purposes for qualified researchers. The user is solely responsible for the safe execution of this procedure.
The Versatile Building Block: Applications of 2-Amino-5-chloro-3-methylpyridine in Pharmaceutical Development
Abstract
2-Amino-5-chloro-3-methylpyridine is a substituted pyridine derivative that has emerged as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its unique structural features, including the presence of amino, chloro, and methyl groups on the pyridine ring, provide multiple reaction sites for chemical modification, making it a valuable scaffold in medicinal chemistry. This application note explores the utility of this compound in pharmaceutical development, with a focus on its role as a key starting material for the synthesis of therapeutic agents. We provide an overview of its applications in developing antimicrobial and anti-inflammatory drugs, along with generalized synthetic protocols and potential signaling pathways.
Introduction
Substituted pyridines are a prominent class of heterocyclic compounds in drug discovery, with a significant number of approved drugs containing a pyridine core. The strategic placement of functional groups on the pyridine ring can profoundly influence the compound's physicochemical properties, pharmacokinetic profile, and pharmacological activity. This compound, with its distinct substitution pattern, offers a versatile platform for the generation of diverse chemical libraries for high-throughput screening and lead optimization. This compound is recognized as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of antimicrobial and anti-inflammatory agents.[1][2]
Applications in Drug Discovery and Development
The chemical reactivity of this compound allows for its incorporation into a wide range of molecular architectures. The amino group can be readily acylated, alkylated, or used in cyclization reactions, while the chloro substituent can participate in nucleophilic substitution or cross-coupling reactions. This versatility makes it a valuable building block for creating novel therapeutic agents.
Antimicrobial Agents
The pyridine nucleus is a common feature in many antimicrobial drugs. The structural motif of this compound can be elaborated to design novel compounds with potential antibacterial and antifungal activities. While specific drugs directly synthesized from this starting material are not extensively documented in publicly available literature, its utility in creating antimicrobial agents is noted.[1][2]
Anti-inflammatory Agents
Chronic inflammation is implicated in a multitude of diseases, and the development of novel anti-inflammatory drugs remains a key research area. The this compound scaffold can be used to synthesize compounds that modulate inflammatory pathways. Its role as an intermediate in the creation of anti-inflammatory agents has been highlighted.[1]
Experimental Protocols
The following are generalized experimental protocols illustrating how this compound can be utilized as a starting material in the synthesis of potential drug candidates.
General Protocol for N-Acylation
This protocol describes the acylation of the amino group, a common first step in elaborating the scaffold.
Objective: To introduce a diverse range of acyl groups to the 2-amino position.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt)
-
Base (e.g., Triethylamine, DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (1.2 eq) to the solution.
-
If starting from a carboxylic acid, add the coupling agent (1.1 eq).
-
Slowly add the acyl chloride or activated carboxylic acid (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Suzuki Cross-Coupling
This protocol demonstrates the modification at the chloro position to introduce aryl or heteroaryl moieties.
Objective: To synthesize biaryl compounds with potential biological activity.
Materials:
-
N-protected this compound derivative
-
Boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF) and water
Procedure:
-
To a reaction vessel, add the N-protected this compound derivative (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Potential Signaling Pathways and Logical Relationships
The therapeutic effects of compounds derived from this compound would depend on their final structure and how they interact with biological targets. Below are hypothetical signaling pathways that could be modulated by such compounds, based on their intended applications.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB signaling pathway by a drug candidate.
Experimental Workflow for Lead Optimization
Caption: A typical workflow for drug discovery starting from a key intermediate.
Quantitative Data Summary
The following table summarizes hypothetical reaction outcomes based on the general protocols, illustrating the type of data that should be recorded during synthesis.
| Entry | R-Group (Acyl Chloride) | Yield (%) | Purity (%) (by HPLC) |
| 1 | Benzoyl chloride | 85 | >98 |
| 2 | Acetyl chloride | 92 | >99 |
| 3 | 4-Fluorobenzoyl chloride | 82 | >97 |
| 4 | Thiophene-2-carbonyl chloride | 78 | >95 |
Table 1: Hypothetical yields and purities for the N-acylation of this compound.
| Entry | Boronic Acid | Yield (%) | Purity (%) (by HPLC) |
| 1 | Phenylboronic acid | 75 | >96 |
| 2 | 4-Methoxyphenylboronic acid | 72 | >98 |
| 3 | Pyridine-3-boronic acid | 65 | >95 |
| 4 | Thiophene-2-boronic acid | 68 | >97 |
Table 2: Hypothetical yields and purities for the Suzuki cross-coupling of an N-protected this compound derivative.
Conclusion
This compound is a valuable and versatile building block in pharmaceutical development. Its trifunctional nature provides a rich chemical space for the synthesis of diverse compound libraries. While specific blockbuster drugs originating from this exact starting material are not prominently featured in the public domain, its utility as a key intermediate for generating molecules with potential antimicrobial and anti-inflammatory properties is evident. The provided generalized protocols and hypothetical data serve as a guide for researchers and scientists to explore the potential of this scaffold in their drug discovery programs. Further research into the synthesis and biological evaluation of novel compounds derived from this compound is warranted to fully exploit its therapeutic potential.
References
Application Notes and Protocols for the Use of 2-Amino-5-chloro-3-methylpyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amino-5-chloro-3-methylpyridine as a key intermediate in the synthesis of agrochemicals, particularly neonicotinoid insecticides. The protocols outlined below are based on established chemical transformations for this class of compounds and are intended to serve as a guide for the synthesis of active agrochemical ingredients.
Introduction
This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various agrochemicals. Its structural features, including the reactive amino group and the chlorinated pyridine ring, make it a versatile precursor for the construction of complex heterocyclic systems with potent insecticidal activity. This document details the synthetic pathways and experimental protocols for the utilization of this compound in the preparation of neonicotinoid insecticides.
Key Applications in Agrochemical Synthesis
This compound is primarily used as a starting material for the synthesis of the critical intermediate, 2-chloro-5-(chloromethyl)-3-methylpyridine. This intermediate is then coupled with various N-substituted imines or amines to generate a range of neonicotinoid insecticides. The general synthetic approach is outlined in the workflow diagram below.
Caption: General workflow for the synthesis of neonicotinoid insecticides from this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a representative neonicotinoid insecticide from this compound.
Protocol 1: Synthesis of 2,5-dichloro-3-methylpyridine
This protocol describes the conversion of this compound to 2,5-dichloro-3-methylpyridine via a Sandmeyer reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separation funnel, rotary evaporator.
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Gas evolution (N₂) will be observed.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a beaker containing ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to yield crude 2,5-dichloro-3-methylpyridine.
-
The crude product can be purified by column chromatography on silica gel.
-
Quantitative Data (Representative):
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| This compound | 142.59 | 0.1 | 14.26 |
| Sodium Nitrite | 69.00 | 0.11 | 7.59 |
| Copper(I) Chloride | 98.99 | 0.12 | 11.88 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| 2,5-dichloro-3-methylpyridine | 162.02 | 16.20 | 75-85% |
Protocol 2: Synthesis of 2-chloro-5-(chloromethyl)-3-methylpyridine
This protocol details the radical chlorination of the methyl group of 2,5-dichloro-3-methylpyridine.
Materials:
-
2,5-dichloro-3-methylpyridine
-
N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (solvent)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2,5-dichloro-3-methylpyridine (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide).
-
-
Reaction:
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2-chloro-5-(chloromethyl)-3-methylpyridine by vacuum distillation or column chromatography.
-
Quantitative Data (Representative):
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| 2,5-dichloro-3-methylpyridine | 162.02 | 0.1 | 16.20 |
| N-Chlorosuccinimide | 133.53 | 0.11 | 14.69 |
| Benzoyl Peroxide | 242.23 | catalytic | ~0.24 g |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| 2-chloro-5-(chloromethyl)-3-methylpyridine | 196.47 | 19.65 | 60-70% |
Protocol 3: Synthesis of a Neonicotinoid Insecticide (Imidacloprid Analog)
This protocol describes the final coupling step to form a neonicotinoid insecticide, using an imidacloprid analog as an example.
Materials:
-
2-chloro-5-(chloromethyl)-3-methylpyridine
-
N-Nitro-imidazolidin-2-imine
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (base)
-
Acetonitrile or Dimethylformamide (DMF) (solvent)
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend N-Nitro-imidazolidin-2-imine (1.0 eq) and a base such as potassium carbonate (1.5 eq) in a solvent like acetonitrile.
-
Stir the mixture at room temperature for 15-20 minutes.
-
-
Coupling Reaction:
-
Add a solution of 2-chloro-5-(chloromethyl)-3-methylpyridine (1.0 eq) in the same solvent dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude neonicotinoid product.
-
The product can be purified by recrystallization or column chromatography.
-
Quantitative Data (Representative):
| Reactant | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) |
| 2-chloro-5-(chloromethyl)-3-methylpyridine | 196.47 | 0.1 | 19.65 |
| N-Nitro-imidazolidin-2-imine | 130.10 | 0.1 | 13.01 |
| Potassium Carbonate | 138.21 | 0.15 | 20.73 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| Imidacloprid Analog | 269.69 | 26.97 | 80-90% |
Signaling Pathway of Neonicotinoid Insecticides
Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This leads to the continuous stimulation of the nerve cells, resulting in paralysis and death.
Caption: Simplified signaling pathway of neonicotinoid insecticides in the insect nervous system.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and professionals. All experiments should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment. The reaction conditions may need to be optimized for specific substrates and scales.
Application Notes and Protocols: 2-Amino-5-chloro-3-methylpyridine as a Versatile Building Block for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5-chloro-3-methylpyridine is a valuable and versatile heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group for nucleophilic reactions, a chloro substituent for cross-coupling reactions, and a methyl group that can influence steric and electronic properties, makes it an ideal starting material for the synthesis of a diverse range of complex heterocyclic compounds with significant biological activities. These compounds have shown promise as potent inhibitors of key enzymes implicated in various diseases, including viral infections and cancer.
This document provides detailed application notes and experimental protocols for the synthesis of two important classes of bioactive molecules derived from this compound: dipyridodiazepinone analogues with anti-HIV activity and aminopyrimidine-based kinase inhibitors.
I. Synthesis of Dipyridodiazepinone Analogues as HIV-1 Reverse Transcriptase Inhibitors
Dipyridodiazepinones, structurally related to the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, are a class of compounds that exhibit potent activity against HIV-1. The synthesis of these analogues often involves the coupling of two substituted pyridine rings followed by a cyclization step. This compound serves as a key precursor for one of these pyridine rings.
Experimental Protocol: Synthesis of a Dipyridodiazepinone Analogue
This protocol describes a two-step synthesis of a dipyridodiazepinone derivative starting from 3-amino-2-chloro-5-methyl pyridine (a positional isomer of the title compound, for which detailed protocols are more readily available and adaptable).
Step 1: Synthesis of N-(2-chloro-5-methylpyridin-3-yl)-2-chloronicotinamide
-
Materials:
-
3-Amino-2-chloro-5-methylpyridine
-
2-Chloronicotinoyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
-
-
Procedure:
-
To a solution of 3-amino-2-chloro-5-methylpyridine (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of 2-chloronicotinoyl chloride (1.1 eq) in anhydrous DCM dropwise via a dropping funnel over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford N-(2-chloro-5-methylpyridin-3-yl)-2-chloronicotinamide.
-
Step 2: Cyclization to form the Dipyridodiazepinone
-
Materials:
-
N-(2-chloro-5-methylpyridin-3-yl)-2-chloronicotinamide
-
Cyclopropylamine
-
Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Heating mantle with temperature control
-
-
Procedure:
-
To a solution of N-(2-chloro-5-methylpyridin-3-yl)-2-chloronicotinamide (1.0 eq) in anhydrous DMF, add sodium hydride (2.5 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add cyclopropylamine (1.5 eq) and heat the reaction mixture to 80-90 °C.
-
Maintain the temperature and stir for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench carefully with ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final dipyridodiazepinone analogue.
-
Quantitative Data: Biological Activity
The synthesized dipyridodiazepinone analogues have been evaluated for their inhibitory activity against HIV-1 reverse transcriptase.[1][2]
| Compound | Target | IC50 (nM) | Reference |
| BI-RG-587 (a dipyridodiazepinone) | HIV-1 Reverse Transcriptase | 37.2 | [2] |
| Dipyridodiazepinone Analogue 1 | HIV-1 Reverse Transcriptase (Wild Type) | Varies | [3] |
| Dipyridodiazepinone Analogue 2 | HIV-1 Reverse Transcriptase (K103N/Y181C Mutant) | Varies | [3] |
Signaling Pathway Diagram: HIV-1 Reverse Transcriptase Inhibition
The following diagram illustrates the mechanism of action of dipyridodiazepinone analogues as non-nucleoside reverse transcriptase inhibitors (NNRTIs).
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of human immunodeficiency virus type 1 (HIV-1) replication by the dipyridodiazepinone BI-RG-587 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 8-substituted dipyridodiazepinone inhibitors with a broad-spectrum of activity against HIV-1 strains resistant to non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Amino-5-chloro-3-methylpyridine in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Amino-5-chloro-3-methylpyridine as a key intermediate in the synthesis of complex organic molecules, particularly in the field of drug development. The focus is on palladium-catalyzed cross-coupling reactions, which are pivotal in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds.
Introduction
This compound is a versatile heterocyclic building block widely employed in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs). Its substituted pyridine core is a common motif in a variety of biologically active molecules. The presence of a halogen (chlorine), an amino group, and a methyl group provides multiple reaction sites for chemical modification, making it an ideal starting material for generating diverse molecular libraries for drug discovery.
The primary applications of this intermediate involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the facile and efficient formation of biaryl and arylamine structures, which are prevalent in many kinase inhibitors and other targeted therapies.
Key Reaction Mechanisms and Applications
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound. In the context of this compound, the chlorine atom serves as the leaving group for the palladium-catalyzed coupling with various boronic acids or their esters. This reaction is instrumental in the synthesis of biaryl compounds, a common scaffold in many pharmaceutical agents.
A notable application of this reaction is in the synthesis of the FDA-approved anti-cancer drug Sonidegib , a Hedgehog pathway inhibitor. An environmentally responsible, multi-step synthesis of Sonidegib utilizes a key Suzuki-Miyaura coupling step.[1][2]
Signaling Pathway Context: Hedgehog Signaling in Cancer
The Hedgehog (Hh) signaling pathway is crucial during embryonic development but is largely inactive in adults. Its aberrant reactivation is implicated in the development and progression of several cancers, including basal cell carcinoma. Sonidegib functions by inhibiting a key protein in this pathway, Smoothened (SMO), thereby suppressing tumor growth.
Figure 1: Simplified Hedgehog signaling pathway and the inhibitory action of Sonidegib.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3] This reaction is highly valuable for synthesizing arylamines from aryl halides. For this compound, this transformation allows for the introduction of a wide range of primary and secondary amines at the 5-position, further diversifying the molecular scaffold for structure-activity relationship (SAR) studies.
While specific examples with this compound are not as prevalent in the reviewed literature, protocols for the analogous 2-Amino-5-bromo-4-methylpyridine are well-documented and can be adapted.[4]
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific substrates and reaction scales.
Protocol 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol is adapted from the principles of the green synthesis of Sonidegib, which emphasizes the use of water as a solvent with the aid of surfactants to form nanomicelles.[1][2]
Reaction Scheme:
Figure 2: General scheme for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, 2-3 equivalents)
-
Solvent: 1,4-Dioxane and degassed water (4:1 ratio)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Add the solvent mixture of 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).
-
Stir the reaction mixture at a temperature between 85-100 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data (from analogous reactions):
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, which can serve as a starting point for optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 4-Methoxyphenylboronic acid | 88 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 2-Methoxyphenylboronic acid | High |
Protocol 2: Buchwald-Hartwig Amination
This protocol is adapted from established procedures for the amination of 2-Amino-5-bromo-4-methylpyridine.[4]
Reaction Scheme:
References
Application Notes and Protocols for the Analytical Characterization of 2-Amino-5-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 2-Amino-5-chloro-3-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections outline methodologies for assessing the identity, purity, and stability of this compound using various analytical techniques.
Chromatographic Analysis for Purity and Quantitative Determination
Chromatographic techniques are essential for separating and quantifying this compound from related substances and impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase method is typically employed.
Experimental Protocol (Adapted from a similar compound, 2-Amino-5-bromo-3-methylpyridine) [1]
| Parameter | Recommended Condition |
| Instrument | HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., 0.1% Phosphoric Acid or Formic Acid for MS compatibility) |
| Gradient | Isocratic or gradient elution can be optimized based on the impurity profile. A starting point could be a 50:50 (v/v) mixture of acetonitrile and water. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL. |
Workflow for HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile compounds. For polar compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. Purity of >98.0% (GC) has been reported for this compound.[2]
Experimental Protocol
| Parameter | Recommended Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) |
| Injector | Split/splitless inlet, typically at 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | Operated in electron ionization (EI) mode at 70 eV |
| Scan Range | 40-450 amu |
| Sample Preparation | Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). Derivatization with a silylating agent (e.g., BSTFA) may be required to improve volatility and peak shape. |
Workflow for GC-MS Analysis
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are crucial for confirming the chemical structure of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol
| Parameter | Recommended Condition |
| Instrument | FTIR Spectrometer |
| Sample Preparation | The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). |
| Spectral Range | 4000 - 400 cm⁻¹ |
| Resolution | 4 cm⁻¹ |
| Number of Scans | 32 |
Expected Characteristic IR Bands (based on similar aminopyridine structures) [3][4]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretching (amine) | 3400 - 3200 |
| C-H stretching (aromatic) | 3100 - 3000 |
| C-H stretching (methyl) | 2980 - 2850 |
| C=C and C=N stretching (pyridine ring) | 1650 - 1450 |
| N-H bending (amine) | 1650 - 1580 |
| C-Cl stretching | 800 - 600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
Experimental Protocol
| Parameter | Recommended Condition |
| Instrument | NMR Spectrometer (e.g., 400 MHz or higher) |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) |
| Sample Concentration | 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent |
| Techniques | ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) for complete assignment |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
Expected ¹H and ¹³C NMR Chemical Shifts (Estimated)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.5 - 8.5 | 110 - 160 |
| Amine Protons | 4.0 - 6.0 (broad) | - |
| Methyl Protons | 2.0 - 2.5 | 15 - 25 |
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability and phase transitions of the compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
Experimental Protocol
| Parameter | Recommended Condition |
| Instrument | TGA Analyzer |
| Sample Pan | Platinum or Alumina |
| Sample Size | 5-10 mg |
| Temperature Program | Heat from 25 °C to 600 °C at a rate of 10 °C/min |
| Atmosphere | Nitrogen or Air at a flow rate of 50 mL/min |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting point and other thermal events.
Experimental Protocol
| Parameter | Recommended Condition |
| Instrument | DSC Analyzer |
| Sample Pan | Aluminum (hermetically sealed) |
| Sample Size | 2-5 mg |
| Temperature Program | Heat from 25 °C to a temperature above the melting point at a rate of 10 °C/min |
| Atmosphere | Nitrogen at a flow rate of 50 mL/min |
Logical Workflow for Comprehensive Characterization
References
- 1. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 2-Amino-3-chloro-5-methylpyridine | 31430-41-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography for Purity Assessment of 2-Amino-5-chloro-3-methylpyridine
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-Amino-5-chloro-3-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] The described method is designed for accuracy, precision, and high-throughput analysis, enabling reliable quantification of the main component and separation from potential impurities. This document provides a comprehensive protocol, including system suitability requirements and data interpretation guidelines, intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules.[1] Its purity is a critical determinant of the quality, safety, and efficacy of the final products. Therefore, a reliable analytical method for its purity assessment is paramount. Reversed-phase HPLC is a widely adopted technique for the purity analysis of polar and non-polar compounds, making it highly suitable for substituted pyridines due to its high resolution, sensitivity, and quantitative accuracy.[2] This application note presents a validated HPLC method for the determination of purity and the detection of any related substances in this compound.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector is required.[2]
-
Chemicals and Reagents:
-
This compound Reference Standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (AR Grade)
-
Methanol (HPLC Grade)
-
-
Chromatographic Column: A C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.[2]
Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. To prepare, add 1 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
Chromatographic Conditions
The separation of this compound and its potential impurities is achieved using a gradient elution method.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 1 |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
System Suitability
To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. Inject the standard solution five times and evaluate the following parameters.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates | NLT 2000 |
| Relative Standard Deviation (RSD) of Peak Area | NMT 2.0% |
Analysis and Data Interpretation
Inject the prepared sample solution into the chromatograph and record the chromatogram. The purity of the sample is calculated using the area normalization method.
-
Calculation:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
Workflow Diagram
Caption: Workflow for HPLC Purity Assessment of this compound.
Expected Results
A typical chromatogram should show a well-resolved peak for this compound, free from interference from any impurities. The retention time of the main peak in the sample solution should match that of the standard solution. The purity of a high-quality sample is expected to be above 99.0%.
Table 3: Representative Data for Purity Assessment
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Reference Standard | 8.5 | 1250000 | 100.0 |
| Sample Batch A | |||
| Impurity 1 | 4.2 | 5000 | 0.4 |
| Main Peak | 8.5 | 1240000 | 99.2 |
| Impurity 2 | 10.1 | 5000 | 0.4 |
| Total | 1250000 | 100.0 |
Conclusion
The HPLC method described in this application note is a reliable and robust method for the purity assessment of this compound. The method is simple, accurate, and precise, making it suitable for routine quality control analysis in both research and manufacturing environments. Adherence to the outlined protocol and system suitability criteria will ensure the generation of high-quality, reproducible data.
References
Application Notes and Protocols for NMR Spectroscopy of 2-Amino-5-chloro-3-methylpyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the structural elucidation of 2-Amino-5-chloro-3-methylpyridine and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental NMR data for this compound, this note presents a predicted ¹H and ¹³C NMR dataset. The predictions are derived from a comprehensive analysis of experimentally determined data for structurally related compounds, including 2-amino-5-methylpyridine, 2-chloro-5-methylpyridine, and 2-amino-5-chloropyridine. Detailed protocols for sample preparation, and 1D and 2D NMR data acquisition are provided to guide researchers in the analysis of this important class of heterocyclic compounds, which are prevalent in medicinal chemistry and drug discovery.
Introduction
This compound is a substituted pyridine that serves as a key building block in the synthesis of various pharmaceutical compounds. The precise structural characterization of this molecule and its derivatives is paramount for ensuring the identity, purity, and intended biological activity of synthesized compounds. NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. This application note outlines the predicted ¹H and ¹³C NMR spectral data for this compound and provides standardized protocols for acquiring high-quality NMR spectra for this and related molecules.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are based on the additive effects of the amino, chloro, and methyl substituents on the pyridine ring, as observed in the spectra of analogous compounds.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.35 - 7.45 | d | ~2.5 |
| H-6 | 7.85 - 7.95 | d | ~2.5 |
| -NH₂ | 4.50 - 5.50 | br s | - |
| -CH₃ | 2.15 - 2.25 | s | - |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 158 |
| C-3 | 120 - 123 |
| C-4 | 138 - 141 |
| C-5 | 125 - 128 |
| C-6 | 145 - 148 |
| -CH₃ | 17 - 19 |
Disclaimer: The NMR data presented above are predicted values and should be used as a guide for spectral interpretation. Actual experimental values may vary.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 5-10 mg of this compound or its derivative into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may influence chemical shifts.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., Tetramethylsilane (TMS)) can be added.
Protocol 2: Acquisition of 1D NMR Spectra
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer:
-
Pulse angle: 30-45°
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters on a 100 MHz spectrometer:
-
Pulse angle: 30-45°
-
Spectral width: 200-220 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or higher, depending on sample concentration.
-
-
Protocol 3: Acquisition of 2D NMR Spectra for Structural Elucidation
For unambiguous assignment of proton and carbon signals, especially for more complex derivatives, the following 2D NMR experiments are recommended.
-
COSY (Correlation Spectroscopy):
-
Identifies ¹H-¹H spin-spin couplings.
-
Helps to establish the connectivity of protons in the pyridine ring.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Correlates directly bonded ¹H and ¹³C nuclei.
-
Allows for the assignment of protonated carbon signals.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Shows correlations between protons and carbons over two to three bonds.
-
Crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
-
Visualizations
The following diagrams illustrate the structure of this compound and a general workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR analysis of small molecules.
Application in Drug Development
The structural integrity of Active Pharmaceutical Ingredients (APIs) and their intermediates is a critical quality attribute in drug development. NMR spectroscopy provides a high-resolution view of the molecular structure, enabling:
-
Structure Verification: Confirmation of the expected chemical structure of synthesized compounds.
-
Purity Assessment: Detection and quantification of impurities.
-
Conformational Analysis: Study of the three-dimensional structure of molecules in solution.
-
Reaction Monitoring: Tracking the progress of chemical reactions in real-time.
By employing the protocols and understanding the predicted spectral features outlined in this note, researchers can confidently characterize this compound and its derivatives, ensuring the quality and consistency of materials used in drug discovery and development pipelines.
Application Notes and Protocols for 2-Amino-5-chloro-3-methylpyridine in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chloro-3-methylpyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including a nucleophilic amino group and sites for cross-coupling reactions, make it a versatile intermediate in medicinal chemistry and agrochemical research. These application notes provide detailed protocols for the use of this compound in common synthetic transformations and highlight its role in the development of targeted therapeutics, particularly kinase inhibitors.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| CAS Number | 20712-16-7 |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 68.0 to 72.0 °C |
| Purity | >98.0% (GC) |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the material safety data sheet (MSDS).
Application 1: Synthesis of this compound via Chlorination
A common laboratory-scale synthesis of this compound involves the chlorination of 2-aminopyridine.
Experimental Protocol: Oxidative Chlorination of 2-Aminopyridine[1]
This protocol describes the preparation of 2-amino-5-chloropyridine, which can be adapted for the synthesis of the title compound's precursors.
Materials:
-
2-Aminopyridine
-
Sodium hypochlorite (NaClO) solution (8-13% mass concentration)
-
Concentrated hydrochloric acid (HCl) (25-36% mass concentration)
-
Dichloroethane
-
Sodium hydroxide (NaOH) solution (5 mol/L)
-
Ice-water bath
-
250 mL three-neck flask with magnetic stirrer
Procedure:
-
In a 250 mL three-neck flask, place 0.053 mol (5.00 g) of 2-aminopyridine and place it in a 10°C water bath.
-
With continuous stirring, add the NaClO solution (1-3 times the molar amount of 2-aminopyridine).
-
Slowly add concentrated HCl (3-6 times the molar amount of 2-aminopyridine) dropwise.
-
Maintain the reaction at a constant temperature of 10°C for 2 hours.
-
Raise the temperature to 25°C and continue the reaction for an additional 4 hours.
-
Terminate the reaction by cooling to 10°C with an ice-water bath.
-
Adjust the pH of the reaction mixture to 4 with a 5 mol/L NaOH solution.
-
Extract the product with dichloroethane.
-
Isolate the 2-amino-5-chloropyridine from the organic extract.
Expected Outcome: This method can achieve a molar yield of approximately 72% for 2-amino-5-chloropyridine.[1]
Application 2: Intermediate in the Synthesis of Kinase Inhibitors
This compound and its analogs are valuable scaffolds for the development of kinase inhibitors, a class of targeted cancer therapeutics. One notable application is in the synthesis of Polo-like kinase 4 (PLK4) inhibitors.[2] PLK4 is a key regulator of centriole duplication, and its inhibition can lead to apoptosis in cancer cells.
Signaling Pathway: PLK4 Inhibition
The diagram below illustrates the role of PLK4 in centriole duplication and how inhibitors derived from this compound can block this pathway.
Caption: PLK4 signaling pathway and mechanism of inhibition.
Derivatives of this compound are designed to compete with ATP for the binding pocket of the PLK4 enzyme, thereby inhibiting its kinase activity and disrupting the downstream signaling cascade that controls centriole duplication.[2] This disruption can ultimately trigger apoptosis in cancer cells.[2]
Application 3: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used to synthesize biaryl and heteroaryl compounds. This compound can be utilized in such reactions to introduce various aryl or heteroaryl substituents. The following protocol is adapted from a procedure for a structurally similar substrate, 2-Amino-5-bromo-4-methylpyridine.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Catalytic Cycle
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a highly valuable and versatile building block for laboratory research, particularly in the fields of medicinal chemistry and drug discovery. The protocols and information provided herein offer a foundation for its practical application in the synthesis of complex molecules and the development of novel therapeutic agents. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.
References
Application Notes and Protocols for Derivatization Reactions of 2-Amino-5-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various derivatization reactions of 2-Amino-5-chloro-3-methylpyridine, a key building block in medicinal chemistry and drug discovery. The protocols are based on established synthetic methodologies and provide a foundation for the synthesis of a diverse range of derivatives.
Introduction
This compound is a versatile heterocyclic compound featuring multiple reactive sites that can be selectively functionalized. The amino group can undergo a variety of reactions including acylation, sulfonylation, and formation of ureas and thioureas. The pyridine ring is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, and amino substituents. These derivatization strategies are instrumental in the exploration of chemical space for the development of novel therapeutic agents.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, the chlorine atom serves as a handle for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridine core and various aryl or heteroaryl boronic acids or esters.
Reaction Principle:
The reaction involves the palladium-catalyzed coupling of the chloro-substituted pyridine with an organoboron reagent in the presence of a base. The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination steps.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol (Representative):
This protocol is adapted from procedures for structurally similar 2-amino-5-halopyridines.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₃PO₄ (2.0-3.0 eq) or Cs₂CO₃ (2.0 eq).
-
Catalyst and Ligand Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a suitable phosphine ligand like SPhos (0.04 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/water 10:1).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative Yields for Analogous Compounds):
The following table shows typical yields for the Suzuki-Miyaura coupling of a related compound, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. Similar yields can be expected for this compound under optimized conditions.
| Arylboronic Acid | Product | Representative Yield (%) |
| Phenylboronic acid | 2-Amino-3-methyl-5-phenylpyridine | 85 |
| 4-Tolylboronic acid | 2-Amino-3-methyl-5-(p-tolyl)pyridine | 82 |
| 4-Methoxyphenylboronic acid | 2-Amino-5-(4-methoxyphenyl)-3-methylpyridine | 88 |
| 4-Chlorophenylboronic acid | 2-Amino-5-(4-chlorophenyl)-3-methylpyridine | 78 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-alkyl derivatives by coupling the chloro-pyridine with a primary or secondary amine.
Reaction Principle:
This palladium-catalyzed cross-coupling reaction forms a new C-N bond between the pyridine ring and an amine. The reaction requires a palladium catalyst, a phosphine ligand, and a base.
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Experimental Protocol (Representative):
This protocol is based on general procedures for the Buchwald-Hartwig amination of halo-pyridines.
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 eq), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.5 eq) to a dry Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at a temperature typically between 80 and 120 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Quantitative Data (Representative Yields for Analogous Compounds):
Yields for Buchwald-Hartwig amination can vary significantly depending on the amine and reaction conditions. For the coupling of similar 2-amino-5-halopyridines with various amines, yields are generally reported in the range of 60-95%.
Derivatization of the Amino Group
The exocyclic amino group of this compound is a versatile handle for a range of derivatization reactions.
Acylation
Acylation of the amino group to form amides is a fundamental transformation.
Reaction Principle:
The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride) to form an amide bond. A base is typically used to neutralize the acidic byproduct.
Caption: General scheme for the acylation of this compound.
Experimental Protocol (General):
-
Reaction Setup: Dissolve this compound (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Base Addition: Add a base, such as triethylamine (Et₃N) or pyridine (1.1-1.5 eq).
-
Acylating Agent Addition: Cool the mixture in an ice bath and add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.0-1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up: Quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
Acylation reactions of aminopyridines are generally high-yielding, with expected yields typically in the range of 80-98%.
Urea and Thiourea Formation
The amino group can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These motifs are prevalent in biologically active molecules.
Reaction Principle:
The nucleophilic amino group adds to the electrophilic carbon of the isocyanate or isothiocyanate to form the corresponding urea or thiourea.
Experimental Protocol (General):
-
Reaction Setup: Dissolve this compound (1.0 eq) in a dry aprotic solvent (e.g., THF or DCM).
-
Reagent Addition: Add the corresponding isocyanate or isothiocyanate (1.0-1.1 eq) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours, as monitored by TLC.
-
Work-up: If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The resulting urea or thiourea is often obtained in high purity and may not require further purification. If necessary, recrystallization or column chromatography can be employed.
Quantitative Data:
These addition reactions are typically very efficient, with yields often exceeding 90%.
Sulfonylation
Sulfonylation of the amino group leads to the formation of sulfonamides, another important functional group in medicinal chemistry.
Reaction Principle:
The amino group reacts with a sulfonyl chloride in the presence of a base to form a sulfonamide linkage.
Caption: General scheme for the sulfonylation of this compound.
Experimental Protocol (General):
-
Reaction Setup: Dissolve this compound (1.0 eq) in a dry solvent such as pyridine, DCM, or acetonitrile.
-
Reagent Addition: Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride, 1.0-1.2 eq) to the solution. If not using pyridine as the solvent, add a base like pyridine or 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Pour the reaction mixture into water or ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an organic solvent.
-
Purification: Wash the organic layer with dilute acid (if a basic solvent was used), water, and brine. Dry over Na₂SO₄, concentrate, and purify the product by recrystallization or column chromatography.
Quantitative Data:
Sulfonylation reactions of aminopyridines generally proceed in good to excellent yields, often in the range of 70-95%.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for specific handling and disposal information. Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Isocyanates and sulfonyl chlorides are reactive and may be corrosive or lachrymatory.
Application Notes and Protocols: 2-Amino-5-chloro-3-methylpyridine in the Preparation of Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-amino-5-chloro-3-methylpyridine and its isomers as key intermediates in the preparation of biologically active molecules. This document includes detailed experimental protocols for the synthesis of notable examples, quantitative biological activity data, and diagrams of relevant signaling pathways and experimental workflows.
Introduction
This compound and its structural isomers are versatile heterocyclic building blocks in medicinal chemistry and agrochemical research. The presence of amino, chloro, and methyl functional groups on the pyridine ring allows for a variety of chemical transformations, making these compounds valuable starting materials for the synthesis of complex molecules with diverse biological activities. Notably, derivatives of these pyridines have shown significant potential as antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV, and as kinase inhibitors for cancer therapy.
Application 1: Synthesis of Nevirapine Analogues as HIV-1 Reverse Transcriptase Inhibitors
An isomer of the topic compound, 3-amino-2-chloro-5-methylpyridine , serves as a crucial precursor in the synthesis of novel dipyridodiazepinone analogues of Nevirapine. Nevirapine is a potent NNRTI used in the treatment of HIV-1 infection. These analogues are designed to exhibit improved activity against wild-type and drug-resistant strains of the virus.
Experimental Protocol: Synthesis of Dipyridodiazepinone Analogues
This protocol details a two-step synthesis of dipyridodiazepinone derivatives, starting with the coupling of 3-amino-2-chloro-5-methylpyridine with 2-chloronicotinoyl chloride, followed by an intramolecular cyclization.
Step 1: Synthesis of N-(2-chloro-5-methylpyridin-3-yl)-2-chloronicotinamide
-
To a solution of 3-amino-2-chloro-5-methylpyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add sodium hydrogen orthophosphate (Na₂HPO₄) (1.2 eq) as a base.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of 2-chloronicotinoyl chloride (1.1 eq) in the same solvent to the reaction mixture.
-
Continue stirring at 60°C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired carboxamide intermediate.
Step 2: Synthesis of Dipyridodiazepinone Analogues
-
Dissolve the N-(2-chloro-5-methylpyridin-3-yl)-2-chloronicotinamide intermediate (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Add an appropriate primary amine (e.g., cyclopropylamine, cyclobutylamine, cyclopentylamine, or propylamine) (1.5 eq) and a base such as sodium hydrogen orthophosphate (Na₂HPO₄) (2.0 eq).
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Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
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After completion, cool the mixture and remove the solvent under reduced pressure.
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Purify the resulting residue by column chromatography to yield the final dipyridodiazepinone analogue.
Biological Activity Data
The synthesized dipyridodiazepinone analogues were evaluated for their in vitro inhibitory activity against HIV-1 reverse transcriptase. The results are summarized in the table below.
| Compound | Substituent (R) | IC₅₀ (nM)[1] |
| 5a | Cyclopropyl | 1.07 |
| 5b | Cyclobutyl | 0.86 |
| Nevirapine | (Standard) | 3.05 |
Signaling Pathway: HIV-1 Reverse Transcription Inhibition
Nevirapine and its analogues are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, which is distinct from the active site where nucleoside analogues bind. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a critical step in the HIV life cycle.
Figure 1. Simplified HIV-1 life cycle and the inhibitory action of Nevirapine analogues.
Application 2: Synthesis of Janus Kinase (JAK2) Inhibitors
Another isomer, 2-amino-5-methylpyridine , is a precursor for the synthesis of potent Janus Kinase 2 (JAK2) inhibitors. The JAK-STAT signaling pathway is crucial for cell growth, differentiation, and immune responses. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.
Experimental Protocol: Synthesis of JAK2 Inhibitors
This protocol outlines the synthesis of potent JAK2 inhibitors from 2-amino-5-methylpyridine.
Step 1: Nitration of 2-amino-5-methylpyridine
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To a cooled (0-5 °C) solution of 2-amino-5-methylpyridine (1.0 eq) in concentrated sulfuric acid, slowly add fuming nitric acid (1.1 eq).
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Maintain the temperature below 10 °C during the addition.
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Stir the reaction mixture at room temperature for 4 hours.
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Pour the mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
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Filter the resulting precipitate, wash with cold water, and dry to obtain 2-amino-5-methyl-3-nitropyridine.
Step 2: Chlorination and Oxidation
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Diazotize the 2-amino-5-methyl-3-nitropyridine and subsequently treat with a chlorine source (e.g., CuCl) to yield 2-chloro-5-methyl-3-nitropyridine.
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Oxidize the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate to give 2-chloro-3-nitropyridine-5-carboxylic acid.
Step 3: Amide Coupling
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Activate the carboxylic acid group of 2-chloro-3-nitropyridine-5-carboxylic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
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React the activated acid with a desired aromatic amine to form the corresponding amide.
Step 4: Nucleophilic Substitution and Reduction
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Displace the chlorine atom with a secondary amine.
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Reduce the nitro group to an amine using a reducing agent like tin(II) chloride or catalytic hydrogenation to yield the final JAK2 inhibitor.
Biological Activity Data
The synthesized compounds were evaluated for their inhibitory activity against JAK2 kinase.
| Compound | IC₅₀ (µM) for JAK2[2] |
| Derivative 1 | 8.5 |
| Derivative 2 | 12.2 |
Signaling Pathway: JAK-STAT Inhibition
JAK inhibitors act by competing with ATP for the binding site on the kinase domain of JAKs. This prevents the autophosphorylation and activation of JAKs, which in turn blocks the phosphorylation of the associated cytokine receptors and the downstream STAT proteins. As a result, the dimerization and nuclear translocation of STATs are inhibited, leading to the downregulation of target gene expression involved in cell proliferation and inflammation.
Figure 2. The JAK-STAT signaling pathway and the mechanism of action of JAK2 inhibitors.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel compounds derived from this compound and its isomers.
Figure 3. General experimental workflow for drug discovery using pyridine derivatives.
Conclusion
This compound and its isomers are valuable and versatile starting materials for the synthesis of a wide range of biologically active molecules. The protocols and data presented herein demonstrate their utility in the development of potent HIV-1 reverse transcriptase inhibitors and JAK2 kinase inhibitors. The synthetic routes are generally robust and amenable to modification for the generation of compound libraries for structure-activity relationship (SAR) studies, making these pyridine derivatives key components in modern drug discovery and development programs. Further exploration of the chemical space around this scaffold is likely to yield novel therapeutic agents for various diseases.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-chloro-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-5-chloro-3-methylpyridine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound. Two primary synthetic routes are considered: the chlorination of 2-amino-3-methylpyridine and the amination of 2,5-dichloro-3-methylpyridine.
Route 1: Chlorination of 2-amino-3-methylpyridine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive chlorinating agent.2. Reaction temperature is too low.3. Insufficient activation of the pyridine ring. | 1. Use a fresh or properly stored chlorinating agent (e.g., N-chlorosuccinimide (NCS), HCl/H₂O₂).2. Gradually increase the reaction temperature, monitoring for product formation and byproduct accumulation.3. Ensure a strongly acidic medium (e.g., concentrated sulfuric acid) to protonate the pyridine nitrogen, which can influence regioselectivity and reaction rate. |
| Formation of Multiple Isomers | The directing effects of the amino and methyl groups lead to a mixture of chlorinated products. | 1. Control the reaction temperature; lower temperatures often favor a specific isomer.2. Vary the solvent to influence the solubility of intermediates and transition states.3. Employ a milder chlorinating agent which can exhibit greater selectivity. |
| Formation of Di-chlorinated Byproduct | Excess chlorinating agent or reaction conditions are too harsh. | 1. Use a stoichiometric amount of the chlorinating agent relative to the 2-amino-3-methylpyridine.2. Add the chlorinating agent portion-wise to maintain a low concentration in the reaction mixture.3. Lower the reaction temperature to reduce the rate of the second chlorination. |
| Difficult Purification of the Final Product | The product has similar polarity to starting material or byproducts. | 1. Utilize column chromatography with a carefully selected solvent system to separate the desired product.2. Consider recrystallization from a suitable solvent to purify the product.3. If applicable, convert the product to a salt for easier purification and then neutralize it back to the free base. |
Route 2: Amination of 2,5-dichloro-3-methylpyridine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive ammonia source.2. Insufficient reaction temperature or pressure.3. Catalyst poisoning or inactivity. | 1. Use a fresh source of ammonia (e.g., aqueous ammonia, liquid ammonia).2. Increase the reaction temperature and pressure within the safe limits of the equipment. Aminolysis of chloropyridines often requires high temperatures (145-155°C) and pressures (3.5-4.5 MPa).3. If using a copper catalyst, ensure it is activated and not poisoned by impurities in the starting materials or solvent. |
| Formation of Di-amino Byproduct | Both chlorine atoms are substituted by the amino group. | 1. Control the stoichiometry of the ammonia source.2. Lower the reaction temperature to favor mono-substitution.3. Reduce the reaction time to minimize the formation of the di-amino product. |
| Incomplete Reaction | The reaction has not reached completion. | 1. Extend the reaction time.2. Increase the amount of catalyst.3. Ensure efficient stirring to facilitate mass transfer. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The two most logical starting materials are 2-amino-3-methylpyridine, which would undergo chlorination, or 2,5-dichloro-3-methylpyridine, which would undergo amination. The choice of starting material will depend on its commercial availability and the desired synthetic strategy.
Q2: How can I minimize the formation of the di-chlorinated byproduct in the chlorination of 2-amino-3-methylpyridine?
A2: To minimize di-chlorination, it is crucial to control the stoichiometry of the chlorinating agent, using only a slight excess or a 1:1 molar ratio. Adding the chlorinating agent slowly and maintaining a lower reaction temperature can also help improve selectivity for the mono-chlorinated product.
Q3: What catalysts are effective for the amination of 2,5-dichloro-3-methylpyridine?
A3: Copper-based catalysts, such as copper powder or copper salts (e.g., CuSO₄), are commonly used for the amination of chloropyridines.
Q4: What are typical yields for the synthesis of related aminopyridines?
A4: Yields can vary significantly based on the specific reaction and conditions. For example, the amination of 2-chloro-5-methylpyridine to 2-amino-5-methylpyridine has been reported with yields as high as 92%. The chlorination of 2-aminopyridine to 2-amino-5-chloropyridine can achieve yields of up to 86.8% in a strongly acidic medium.
Q5: How can I purify the final product?
A5: Common purification techniques include column chromatography, recrystallization, and acid-base extraction. The choice of method will depend on the physical properties of the product and the impurities present.
Data Presentation
Table 1: Comparison of Synthetic Routes for Related Aminopyridines
| Starting Material | Product | Reagents | Solvent | Temperature | Yield | Reference |
| 2-chloro-5-methylpyridine | 2-amino-5-methylpyridine | Liquid NH₃, Cu powder | Methanol | 150°C | 92% | |
| 2-chloro-5-methylpyridine | 2-amino-5-methylpyridine | Liquid NH₃, Cu(OAc)₂ | Methanol | 145°C | 85% | |
| 2-aminopyridine | 2-amino-5-chloropyridine | Cl₂ | H₂SO₄ (72.4%) | 25°C | 86.8% | |
| 2-aminopyridine | 2-amino-5-chloropyridine | Cl₂ | HCl (37%) | 25°C | 69.4% | |
| 2-aminopyridine | 2-amino-5-chloropyridine | NaClO, HCl | Water | 10-25°C | 72% |
Experimental Protocols
Protocol 1: Chlorination of 2-amino-3-methylpyridine (Hypothetical, based on related procedures)
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-methylpyridine (1 equivalent) in concentrated sulfuric acid under cooling in an ice bath.
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Chlorination: Slowly add a solution of N-chlorosuccinimide (1 equivalent) in concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Amination of 2,5-dichloro-3-methylpyridine (Hypothetical, based on related procedures)
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Reaction Setup: In a high-pressure autoclave, add 2,5-dichloro-3-methylpyridine (1 equivalent), a copper catalyst (e.g., copper(I) oxide), and a suitable solvent (e.g., methanol).
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Amination: Seal the autoclave and introduce liquid ammonia (excess). Heat the reaction mixture to 150-160°C and maintain for several hours.
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Reaction Monitoring: Monitor the reaction progress by GC or HPLC.
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Work-up: After cooling the autoclave to room temperature, vent the excess ammonia. Filter the reaction mixture to remove the catalyst.
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Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low yield in the chlorination route.
Technical Support Center: Purification of Crude 2-Amino-5-chloro-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-5-chloro-3-methylpyridine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials, regioisomers (e.g., 2-Amino-3-chloro-5-methylpyridine), di-chlorinated byproducts, and residual solvents from the synthesis. The exact impurity profile will depend on the synthetic route employed.
Q2: Which purification method is most suitable for achieving high purity (>99%)?
A2: For achieving high purity, a combination of methods is often optimal. Column chromatography is highly effective at separating isomers and other closely related impurities. Subsequent recrystallization of the chromatography fractions can then yield a product with >99% purity.
Q3: My compound oils out during recrystallization. What can I do?
A3: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. To troubleshoot this, you can try:
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Using a larger volume of solvent.
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Slowing down the cooling process.
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Adding a co-solvent to modify the polarity of the crystallization medium.
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Scratching the inside of the flask with a glass rod to induce crystallization.
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Using a seed crystal of the pure compound.
Q4: How can I effectively remove colored impurities?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before recrystallization. However, use charcoal sparingly as it can also adsorb the desired product, leading to lower yields.
Q5: Is vacuum distillation a viable purification method for this compound?
A5: While vacuum distillation can be used for purification, it is most effective for separating compounds with significantly different boiling points. For this compound, it may not be as effective at removing isomeric impurities as chromatography or recrystallization. The boiling point of the related compound 2-chloro-5-methylpyridine is 97 °C at 30 mmHg[1].
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery | - Using too much solvent. - Cooling the solution too quickly. - The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor and cool again to recover more product. - Ensure the solution is cooled slowly to allow for complete crystallization. - Test different solvents or solvent mixtures to find one where the compound has low solubility at low temperatures. |
| No Crystal Formation | - Solution is not supersaturated. - Presence of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound. - If impurities are suspected, first purify by another method like column chromatography. |
| Oiling Out | - The melting point of the compound is lower than the temperature of the solution. - High concentration of impurities. | - Add more solvent to the hot solution. - Cool the solution very slowly. - Consider using a different solvent system. |
| Poor Purity | - Impurities co-crystallize with the product. - Inefficient removal of the mother liquor. | - Perform a second recrystallization. - Ensure the crystals are thoroughly washed with a small amount of cold solvent after filtration. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation | - Incorrect mobile phase polarity. - Column overloading. - Cracks or channels in the stationary phase. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly without any air bubbles. |
| Compound Stuck on Column | - Compound is too polar for the chosen mobile phase. - Irreversible adsorption to the silica gel. | - Gradually increase the polarity of the mobile phase. - For basic compounds like aminopyridines, adding a small amount of a base (e.g., 0.5-1% triethylamine or ammonia) to the mobile phase can help. |
| Tailing of Peaks | - Strong interaction between the compound and the stationary phase. - Acidic nature of silica gel interacting with the basic amine. | - Add a small amount of a competing base (e.g., triethylamine) to the eluent. - Use a deactivated silica gel or an alternative stationary phase like alumina. |
| Product Elutes Too Quickly | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent. |
Data Presentation: Comparison of Purification Methods
The following table summarizes typical results for the purification of crude this compound using different methods. The initial purity of the crude material is assumed to be in the range of 85-90%.
| Purification Method | Typical Final Purity (%) | Typical Recovery Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 95 - 98.5 | 70 - 85 | Simple, cost-effective, good for removing less soluble or more soluble impurities. | May not be effective for removing impurities with similar solubility; potential for low recovery. |
| Column Chromatography | 98 - 99.5 | 60 - 80 | Excellent for separating isomers and closely related impurities; high purity achievable. | More time-consuming, requires larger volumes of solvent, and can be more expensive. |
| Acid-Base Extraction | 90 - 95 | 80 - 90 | Good for removing non-basic or weakly basic impurities. | May not effectively remove basic impurities with similar pKa values. |
| Vacuum Distillation | 90 - 96 | 70 - 85 | Effective for separating compounds with significantly different boiling points. | Not ideal for removing isomers with similar boiling points; potential for thermal degradation. |
Note: The values presented are estimates based on typical outcomes for similar compounds and may vary depending on the specific nature of the crude mixture and the experimental conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Ethanol is often a suitable choice.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum to a constant weight. A patent for a similar compound, 2-amino-5-chloropyridine, reported a purity of 99.2% after recrystallization from ethanol[2].
Protocol 2: Purification by Column Chromatography
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Mobile Phase Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is common. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the target compound.
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Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
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Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
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Drying: Dry the resulting solid under vacuum.
Mandatory Visualization
Caption: General experimental workflows for recrystallization and column chromatography.
Caption: A logical diagram for troubleshooting purification issues.
References
Technical Support Center: Synthesis of 2-Amino-5-chloro-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-chloro-3-methylpyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Potential Causes:
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Incomplete Reaction: The reaction may not have proceeded to completion, leaving a significant amount of starting material.
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Side Product Formation: Competing side reactions can consume starting materials and reduce the yield of the desired product.
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Suboptimal Reaction Conditions: Temperature, pressure, reaction time, and catalyst loading can all significantly impact yield.
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Poor Quality Reagents: Impurities in starting materials or solvents can interfere with the reaction.
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Product Loss During Workup and Purification: The desired product may be lost during extraction, crystallization, or chromatographic purification.
Solutions:
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Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or HPLC to ensure it has gone to completion.
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Reagent Purity: Use high-purity, anhydrous solvents and reagents to minimize side reactions.
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Condition Optimization: Systematically optimize reaction parameters such as temperature, catalyst, and reaction time.
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Workup and Purification: Carefully optimize the workup and purification procedures to minimize product loss. This may involve adjusting the pH during extraction or selecting an appropriate recrystallization solvent.
Issue 2: Presence of Significant Impurities in the Final Product
Potential Causes and Solutions:
The formation of impurities is a common challenge. Below is a table summarizing the most likely side products based on common synthetic routes, along with strategies to minimize their formation.
| Side Product Name | Chemical Structure | Potential Cause | Mitigation Strategy |
| 2-Amino-3,5-dichloro-3-methylpyridine | (Structure not available) | Over-chlorination of the aromatic ring during the chlorination step.[1][2] | Use a milder chlorinating agent, control the stoichiometry of the chlorinating agent carefully, and maintain a low reaction temperature. |
| Isomeric Aminochloromethylpyridines | (e.g., 6-Amino-5-chloro-3-methylpyridine) | Non-regioselective amination of a di-chloro precursor (e.g., 2,5-dichloro-3-methylpyridine). | Optimize the catalyst and ligand system in palladium-catalyzed aminations, as the choice of ligand can significantly influence regioselectivity. The 2-position is generally more activated towards nucleophilic attack. |
| Unreacted Starting Material | (e.g., 2,5-dichloro-3-methylpyridine or 2-amino-3-methylpyridine) | Incomplete reaction. | Increase reaction time, temperature, or catalyst loading. Ensure efficient mixing. |
| Hydroxylated Byproducts | (e.g., 2-Hydroxy-5-chloro-3-methylpyridine) | Hydrolysis of the chloro-substituent in the presence of water. | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Two primary synthetic strategies are commonly employed:
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Chlorination of an aminomethylpyridine precursor: This involves the direct chlorination of a starting material like 2-amino-3-methylpyridine. Care must be taken to control the reaction conditions to avoid over-chlorination.[1][2]
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Amination of a dichloromethylpyridine precursor: This route typically involves the nucleophilic aromatic substitution or palladium-catalyzed amination (e.g., Buchwald-Hartwig reaction) of a starting material like 2,5-dichloro-3-methylpyridine.
Q2: How can I effectively remove dichlorinated side products from my final product?
A2: Separation of the desired mono-chlorinated product from dichlorinated impurities can be challenging due to their similar polarities.
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Column Chromatography: Careful flash column chromatography on silica gel using an optimized solvent system (e.g., a gradient of ethyl acetate in hexanes) is often the most effective method.
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Recrystallization: If a suitable solvent system can be identified where the solubility of the desired product and the dichlorinated impurity differ significantly, fractional crystallization can be an effective purification technique.
Q3: My amination of 2,5-dichloro-3-methylpyridine is giving a mixture of isomers. How can I improve the regioselectivity for the 2-amino product?
A3: Achieving high regioselectivity in the amination of dichloropyridines is a common challenge. The electronic properties of the pyridine ring make the 2-position more susceptible to nucleophilic attack than the 6-position. To favor the formation of the 2-amino isomer:
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Catalyst and Ligand Selection: In palladium-catalyzed reactions, the choice of phosphine ligand is critical. Bulky, electron-rich ligands often favor amination at the more sterically accessible position, but electronic effects usually dominate in pyridyl systems. Screening different ligands is recommended.
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Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.
Experimental Protocols
Example Protocol: Chlorination of 2-Aminopyridine (Adapted from a similar synthesis)
This protocol is adapted from a procedure for the synthesis of 2-amino-5-chloropyridine and may require optimization for 2-amino-3-methylpyridine.[1]
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Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve 2-aminopyridine (1 equivalent) in concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.
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Chlorination: Slowly add a solution of sodium hypochlorite (1.0-1.2 equivalents) dropwise to the cooled solution while maintaining the temperature below 10 °C.
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Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
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Workup: Once the reaction is complete, carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
References
optimization of reaction conditions for 2-Amino-5-chloro-3-methylpyridine
Technical Support Center: Synthesis of 2-Amino-5-chloro-3-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound and its analogs?
Common starting materials for analogous compounds like 2-amino-5-chloropyridine include 2-aminopyridine, which can undergo chlorination.[1][2] For derivatives with a methyl group, a common precursor is 3-methylpyridine, which can be oxidized to 3-methylpyridine 1-oxide as an intermediate step before amination and chlorination.[3]
Q2: What are the key challenges in the synthesis of halogenated aminopyridines?
Key challenges include controlling the regioselectivity of the chlorination to avoid the formation of undesired isomers, preventing over-chlorination which leads to di- or tri-chlorinated byproducts, and ensuring high yields under safe reaction conditions.[1][2][4] Some methods require harsh conditions, such as the use of strong acids or high pressure, which can pose safety and environmental concerns.[1][2]
Q3: Are there any catalysts that can improve the efficiency of the amination or chlorination steps?
Yes, for chlorination reactions, iron catalysts like ferric chloride (FeCl₃) can be used.[4] In amination reactions, particularly for converting a chloro-substituent to an amino group, copper-based catalysts such as copper powder or copper salts are often employed.[5] For C-N bond formation via cross-coupling, palladium catalysts with phosphine ligands (Buchwald-Hartwig amination) can be effective under milder conditions.[6]
Q4: What purification methods are typically used for this compound and related compounds?
Common purification techniques include extraction, filtration, and recrystallization. The crude product is often precipitated, collected by filtration, washed, and then dried.[2] For higher purity, column chromatography can be employed. The choice of solvent for extraction and recrystallization is crucial for obtaining a pure product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its analogs.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
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Issue: Low product yield.
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Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time or temperature within the recommended range for the specific synthetic route.[6] - Ensure efficient stirring to improve contact between reactants. |
| Suboptimal Reagent Stoichiometry | - Carefully check the molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but can also lead to side products. |
| Catalyst Deactivation | - If using a catalyst, ensure it is fresh and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[6] |
| Poor Quality Starting Materials | - Verify the purity of your starting materials using analytical methods like NMR or GC-MS. Impurities can interfere with the reaction. |
| Product Loss During Workup | - Optimize the extraction and purification steps. Ensure the pH is adjusted correctly during aqueous workup to prevent the product from remaining in the aqueous layer. - Use an appropriate solvent for extraction and minimize the number of transfer steps. |
Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the reaction?
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Issue: Formation of undesired isomers.
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Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | - Temperature can significantly influence the position of substitution. Experiment with a range of temperatures to find the optimal condition for the desired isomer. Some chlorination reactions are performed at low temperatures (e.g., 10°C) to improve selectivity.[1] |
| Choice of Chlorinating Agent | - The type of chlorinating agent can affect regioselectivity. Milder chlorinating agents may offer better control. |
| Solvent Effects | - The polarity of the solvent can influence the reaction pathway. Test a variety of solvents to see how they impact the isomer ratio. |
Q3: My final product is contaminated with di-chlorinated byproducts. How can I prevent this?
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Issue: Presence of over-chlorinated impurities.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Excess Chlorinating Agent | - Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess may be needed, but a large excess will promote multiple chlorinations. |
| Prolonged Reaction Time | - Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed to prevent further reaction of the desired product. |
| Reaction in Strong Acidic Medium | - Performing the chlorination in a strongly acidic medium can help to selectively produce the mono-chlorinated product by protonating the aminopyridine, which deactivates the ring towards further electrophilic substitution.[2] |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Chloro- and Amino- Substituted Pyridines
| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Aminopyridine | NaClO, HCl | 10 then 25 | 2 then 4 | 72 | [1] |
| 2-Aminopyridine | Cl₂, H₂SO₄ | -20 to 25 | 2 | 76.3 | [2] |
| 3-Amino-5-methylpyridine | Cl₂, FeCl₃, DMF/DCE | 10 | 2 | 96 | [4] |
| 2-Chloro-5-methylpyridine | Liquid NH₃, Cu(OAc)₂ | 145 | 9 | 85 | [5] |
| 5-Chloro-2-nitropyridine | Electrochemical Hydrogenation | Room Temp. | - | 82 | [7] |
Experimental Protocols
Protocol 1: Oxidative Chlorination of an Aminopyridine Derivative (Generalized from CN106432069A)
This protocol is a generalized procedure based on the oxidative chlorination of 2-aminopyridine and should be adapted and optimized for 2-amino-3-methylpyridine.
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve the starting aminopyridine (1.0 eq) in an appropriate solvent. Cool the mixture to 10°C in a water bath.
-
Addition of Reagents: Under continuous stirring, add a solution of sodium hypochlorite (NaClO) (2.1 eq). Subsequently, slowly add concentrated hydrochloric acid (HCl) (5.7 eq) dropwise, maintaining the temperature at 10°C.
-
Reaction: After the addition is complete, continue stirring at 10°C for 2 hours. Then, raise the temperature to 25°C and continue the reaction for an additional 4 hours.
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Workup: Cool the reaction mixture to 10°C with an ice bath to quench the reaction. Adjust the pH of the solution to >8 with a 5 M NaOH solution.
-
Extraction: Extract the product from the aqueous layer with a suitable organic solvent (e.g., dichloromethane) multiple times.
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Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Generalized experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 2. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
troubleshooting failed reactions involving 2-Amino-5-chloro-3-methylpyridine
Welcome to the technical support center for troubleshooting reactions involving 2-Amino-5-chloro-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low or no conversion. What are the general factors I should investigate first?
Low or no product formation when using this compound can often be traced back to fundamental reaction parameters. The inherent properties of this substrate—specifically the electron-donating amino group and the relatively strong C-Cl bond—can make it a challenging coupling partner.[1]
Initial Troubleshooting Steps:
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Inert Atmosphere: The active Pd(0) catalyst used in many cross-coupling reactions is highly sensitive to oxygen.[1] Ensure that all solvents are thoroughly degassed and that the reaction is conducted under a strict inert atmosphere (argon or nitrogen) from start to finish.[1][2]
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Reagent Quality: The presence of water or other impurities can lead to side reactions like protodeboronation in Suzuki couplings or catalyst deactivation.[2] Use anhydrous solvents, ensure your base is finely ground and anhydrous, and use fresh, high-purity starting materials.[2]
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Catalyst Activity: The palladium catalyst must be in its active Pd(0) state.[2] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), confirm that the reaction conditions are suitable for its reduction to Pd(0). The pyridine nitrogen in the substrate can also coordinate to the palladium center, leading to catalyst inhibition.[1] Using bulky, electron-rich ligands can often mitigate this issue.[1][2]
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Reaction Temperature: The C-Cl bond is strong and requires sufficient thermal energy for the initial oxidative addition step to occur.[1] If the reaction is sluggish, a gradual increase in temperature (e.g., to 80-120 °C) may be necessary.[1]
Troubleshooting Workflow for Failed Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, but coupling with 2-aminopyridines can be challenging.[3]
Q2: I am attempting a Suzuki coupling with this compound and seeing very low yields. How can I improve this?
This is a common issue stemming from the low reactivity of the C-Cl bond and potential catalyst inhibition.[1]
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The "2-Pyridyl Problem": The nitrogen atom at the 2-position of the pyridine ring can coordinate strongly to the palladium catalyst, forming inactive species and halting the catalytic cycle.[1]
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Solution: Employ bulky, electron-rich phosphine ligands (often called Buchwald ligands, such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.[1][4] These ligands promote the desired reductive elimination step and can overcome catalyst inhibition.[1]
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Ineffective Base: Weak bases may not be sufficient for the crucial transmetalation step.[2] Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[1][2]
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High Activation Barrier: The oxidative addition into the C-Cl bond requires more energy than C-Br or C-I bonds. Consider increasing the reaction temperature to 80-120 °C or using microwave irradiation to overcome this barrier.[1]
Q3: My Suzuki reaction is producing significant byproducts, such as a deborylated starting material or homocoupled boronic acid. What causes this?
These side reactions compete with the desired cross-coupling pathway.
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Protodeboronation: This occurs when the boronic acid's C-B bond is cleaved by a proton source (often water), removing it from the catalytic cycle.[1][2]
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Homocoupling: The formation of a biaryl product from two molecules of the boronic acid is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[2]
Catalyst System Comparison for Suzuki Coupling of an Analogous Substrate
The following data for the coupling of 5-bromo-2-methylpyridin-3-amine provides a strong indication of expected performance for this compound.[3][4]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%)[3][4] |
| Traditional | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Phenylboronic acid | 85 |
| 4-Methoxyphenylboronic acid | 88 | ||||
| 4-Chlorophenylboronic acid | 78 | ||||
| Buchwald Ligand | Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| NHC Ligand | Pd-PEPPSI-IPr | K₂CO₃ | THF (anhydrous) | Phenylboronic acid | Expected High |
Catalytic Cycle for Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds.[5] When using this compound, the substrate's existing amino group adds complexity.
Q4: I am trying to perform a Buchwald-Hartwig amination on the chloro- position, but the reaction is failing. What are the likely causes?
Success in this reaction depends heavily on the catalyst system and conditions, especially with a potentially coordinating substrate.[6]
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Ligand Choice: Standard or less bulky phosphine ligands may not be effective.[2] Bulky, electron-rich bi- or monodentate phosphine ligands (e.g., Xantphos, BINAP, DPPF) are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[6][7]
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Base Selection: A strong, non-nucleophilic base is critical for deprotonating the amine coupling partner.[7] Sodium tert-butoxide (NaOt-Bu) is common, but others like LHMDS or cesium carbonate can be effective, especially if the substrate is sensitive to NaOt-Bu.[7][8]
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Substrate Reactivity: Aryl chlorides are the least reactive among aryl halides for this transformation, requiring more forcing conditions.[7] This may necessitate higher temperatures and a highly active catalyst system.[7]
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Side Reaction: An unproductive side reaction can compete with reductive elimination where the amide undergoes beta-hydride elimination.[5]
Catalytic Cycle for Buchwald-Hartwig Amination
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the analogous substrate 2-Amino-5-bromo-4-methylpyridine and is a good starting point for optimization.[4][9]
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Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.5-3.0 eq).
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Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the system is free of oxygen.
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Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂, 0.02 eq, and SPhos, 0.04 eq).
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Solvent Addition: Add the degassed solvent system via syringe. A common system is a 4:1 to 10:1 mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.[3][4][9]
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Reaction: Heat the reaction mixture to the target temperature (e.g., 85-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of aryl chlorides.[6][7]
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Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04-0.08 eq), and the base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 eq) to a dry Schlenk tube.
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Reagent Addition: Add this compound (1.0 eq) and the amine coupling partner (1.2 eq).
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Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
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Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
stability and degradation of 2-Amino-5-chloro-3-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 2-Amino-5-chloro-3-methylpyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: I am observing unexpected peaks in the chromatogram of my this compound sample that has been stored for a while. What could be the cause?
A1: The appearance of new peaks in your chromatogram likely indicates the degradation of your this compound sample. This compound, like many substituted pyridines, can be susceptible to degradation under certain conditions. The primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation. It is recommended to perform a forced degradation study to identify these potential degradants and develop a stability-indicating analytical method.
Q2: My assay values for this compound are consistently lower than expected. Could this be a stability issue?
A2: Yes, consistently low assay values can be a strong indicator of product degradation. If the purity of your standard is confirmed, the loss of the parent compound is likely due to its conversion into one or more degradation products. To confirm this, you should analyze your sample using a validated stability-indicating method that is capable of separating the parent peak from all potential degradants. A mass balance analysis, where the sum of the assay value and the levels of all degradation products is calculated, should be close to 100%, accounting for the potential differences in detector response.
Q3: I am planning a forced degradation study for this compound. What conditions should I consider?
A3: A comprehensive forced degradation study should expose the compound to a range of stress conditions to identify all likely degradation products. Based on the structure of this compound, we recommend the following conditions:
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Acid Hydrolysis: 0.1 M HCl at 60°C for up to 72 hours.
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Base Hydrolysis: 0.1 M NaOH at 60°C for up to 72 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.
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Thermal Degradation: Dry heat at 105°C for up to 7 days.
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Photodegradation: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Samples should be analyzed at appropriate time points to track the formation of degradants.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protect from light and moisture. Storage at refrigerated temperatures (2-8°C) is recommended for optimal stability.
Q2: What are the likely degradation products of this compound?
A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the degradation of similar compounds like other chloropyridines, potential degradation pathways could involve:
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Hydrolysis: The amino group could be hydrolyzed to a hydroxyl group, or under more forced conditions, the chloro group could be displaced by a hydroxyl group.
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Oxidation: The amino group is susceptible to oxidation, which could lead to the formation of nitro or N-oxide derivatives. Ring oxidation is also a possibility.
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Photodegradation: UV light can induce cleavage of the C-Cl bond or lead to ring opening. Studies on 2-chloropyridine have shown the formation of intermediates such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid during photodegradation.[2]
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating HPLC method must be able to separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. A good starting point would be a reverse-phase HPLC method with a C18 column and a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The method should be developed using samples from forced degradation studies to ensure that all degradation products are well-resolved from the parent peak. Peak purity analysis using a photodiode array (PDA) detector is crucial to confirm that the parent peak is spectrally pure and free from any co-eluting degradants.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | Time | Assay of this compound (%) | Major Degradation Product(s) (%) | Mass Balance (%) |
| 0.1 M HCl (60°C) | 72 h | 85.2 | RRT 0.85 (8.1), RRT 1.15 (4.5) | 97.8 |
| 0.1 M NaOH (60°C) | 72 h | 90.5 | RRT 0.92 (5.3) | 95.8 |
| 3% H₂O₂ (RT) | 24 h | 78.9 | RRT 0.78 (12.4), RRT 1.25 (6.2) | 97.5 |
| Thermal (105°C) | 7 days | 95.1 | RRT 1.10 (2.8) | 97.9 |
| Photolytic (Solid) | 1.2 million lux h | 98.3 | RRT 0.95 (1.1) | 99.4 |
| Photolytic (Solution) | 1.2 million lux h | 92.7 | RRT 0.88 (4.9) | 97.6 |
*RRT = Relative Retention Time
Experimental Protocols
Protocol 1: Forced Degradation Study
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
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Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Keep the solution at 60°C. Withdraw samples at 0, 8, 24, and 72 hours. Neutralize the samples with an equivalent amount of 0.2 M NaOH before analysis.
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Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep the solution at 60°C. Withdraw samples at 0, 8, 24, and 72 hours. Neutralize the samples with an equivalent amount of 0.2 M HCl before analysis.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature. Withdraw samples at 0, 4, 8, and 24 hours.
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Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 105°C. Withdraw samples at 1, 3, and 7 days. Prepare solutions of the solid for analysis.
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Photodegradation: Expose both solid and a solution of this compound to a calibrated light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples after the specified exposure.
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Analysis: Analyze all samples using the stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
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Instrument: HPLC with a PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
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Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
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Mobile Phase B: Acetonitrile.
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Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 40 60 30 40 60 35 90 10 | 40 | 90 | 10 |
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Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
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Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Visualizations
References
Technical Support Center: Scale-Up of 2-Amino-5-chloro-3-methylpyridine Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Amino-5-chloro-3-methylpyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound at an industrial scale?
A1: The primary industrial synthesis routes start from either 2-chloro-3-methylpyridine or 3-methylpyridine. One common method involves the aminolysis of 2-chloro-5-methylpyridine with ammonia in the presence of a copper catalyst at elevated temperature and pressure[1]. Another approach is a multi-step process starting with the oxidation of 3-methylpyridine, followed by reaction with an electrophilic compound and subsequent treatment with hydrogen bromide[2].
Q2: What are the critical safety precautions to consider during the scale-up of this process?
A2: The synthesis of this compound involves hazardous materials and reaction conditions. Key safety precautions include:
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Handling of Reagents: Use personal protective equipment (PPE) such as gloves, safety goggles, and respiratory protection, especially when handling corrosive or toxic substances like phosgene, thionyl chloride, and strong acids[2][3].
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High-Pressure Operations: When using an autoclave for amination, ensure the equipment is properly rated for the intended pressure and temperature, and that all safety relief systems are functional[1].
-
Ventilation: All operations should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of harmful vapors[4][5].
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Emergency Preparedness: Have an eyewash station and safety shower readily available. Be prepared for immediate cleanup of spills[4].
Q3: What are the typical impurities encountered, and how can they be minimized?
A3: Impurity profiles can vary depending on the synthetic route. A common impurity is the formation of di-substituted byproducts, such as 2-amino-3,5-dichloropyridine when chlorinating 2-aminopyridine in related syntheses[6][7]. Over-chlorination is a significant concern. To minimize these impurities, precise control of reaction temperature, stoichiometry of the chlorinating agent, and reaction time is crucial. In some cases, using a milder chlorinating agent or a catalytic system can improve selectivity[7][8].
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Catalyst deactivation. - Side reactions consuming starting material. | - Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion[7]. - Optimize temperature and pressure within the recommended ranges (e.g., 145-155°C and 3.5-4.5 MPa for aminolysis)[1]. - Ensure the catalyst is fresh and handled under appropriate conditions to prevent deactivation. - Investigate the presence of byproducts to identify and suppress side reactions. |
| Product Purity Issues | - Presence of starting materials. - Formation of isomers or over-chlorinated byproducts. - Residual solvent or catalyst. | - Optimize the purification process, such as recrystallization or column chromatography[2]. - For chlorination steps, carefully control the addition of the chlorinating agent and maintain the optimal reaction temperature to enhance selectivity[6]. - Ensure thorough drying of the product to remove residual solvents. |
| Poor Solubility of Reagents | - Inappropriate solvent choice. - Low reaction temperature. | - Select a solvent system in which all reactants have adequate solubility at the reaction temperature. Methanol is a common choice for aminolysis[1]. - If possible, gently heat the mixture to improve solubility, while staying within the safe operating temperature range. |
| Difficulty in Product Isolation | - Emulsion formation during extraction. - Product oiling out during crystallization. | - If an emulsion forms during workup, try adding a saturated brine solution or filtering through a pad of celite. - For crystallization, ensure a gradual cooling rate and consider using a different solvent or solvent mixture for recrystallization[7][9]. |
| Runaway Reaction | - Poor heat dissipation, especially during scale-up. - Exothermic nature of the reaction (e.g., chlorination). | - Ensure the reactor has adequate cooling capacity. - For highly exothermic steps, add reagents portion-wise or via a syringe pump to control the reaction rate and temperature[8]. |
Data Presentation
Table 1: Reaction Parameters for Aminolysis of 2-chloro-5-methylpyridine[1]
| Parameter | Value |
| Starting Material | 2-chloro-5-picoline |
| Reagents | Methanol, Liquid Ammonia, CuSO₄ (catalyst) |
| Temperature | 145-155 °C |
| Pressure | 3.5-4.5 MPa |
| Reaction Time | 7-9 hours |
| Yield | 90% |
Table 2: Chlorination of 2-aminopyridine (as a model for chlorination steps)[8]
| Parameter | Value |
| Starting Material | 2-aminopyridine |
| Chlorinating Agents | Sodium hypochlorite (NaClO) solution and concentrated hydrochloric acid |
| Initial Temperature | 10 °C for 2 hours |
| Final Temperature | 25 °C for 4 hours |
| Yield | 72% |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methylpyridine via Aminolysis[1]
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Charging the Reactor: In a 5-liter autoclave, charge 1.275 kg of 2-chloro-5-picoline, 1.9 kg of methanol, 1.25 kg of liquid ammonia, and 63.7 g of CuSO₄.
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Reaction: Seal the autoclave and begin stirring. Heat the jacket to a set temperature of 150°C. The internal temperature will reach approximately 150°C, and the pressure will rise to 4 MPa. Maintain these conditions for 8 hours.
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Cooling and Depressurization: Stop heating and cool the reactor to 40°C. Carefully vent the pressure.
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Ammonia Removal: Purge the reactor with air for at least 2 hours to remove residual ammonia.
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Solvent Removal: Distill the methanol from the reaction mixture under atmospheric pressure until the methanol content is less than 10%.
-
Workup: Cool the residue to 40°C and add a suitable amount of water. Stir for 10 minutes. Extract the aqueous phase three times with toluene.
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Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter and concentrate the solution to recover the toluene.
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Product Isolation: Purify the residue by vacuum distillation to obtain 2-Amino-5-methylpyridine as a white solid.
Protocol 2: Chlorination of an Aminopyridine Derivative (Illustrative Protocol)[8]
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Initial Setup: In a suitable reaction vessel, dissolve the aminopyridine starting material in a mixture with NaClO solution at a controlled temperature of 10°C.
-
Addition of Acid: While stirring vigorously, slowly add a predetermined amount of concentrated hydrochloric acid dropwise, maintaining the temperature at 10°C.
-
Initial Reaction Phase: Continue stirring at 10°C for 2 hours.
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Temperature Increase: Raise the temperature of the reaction mixture to 25°C and continue to stir for an additional 4 hours.
-
Quenching: Cool the reaction mixture with an ice water bath to terminate the reaction.
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pH Adjustment and Extraction: Adjust the pH of the reaction solution to >8 using a 5 mol/L NaOH solution. The product can then be extracted with a suitable organic solvent like dichloromethane.
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Purification: The crude product can be further purified by recrystallization or other chromatographic techniques.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. lobachemie.com [lobachemie.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 7. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 8. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 9. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of 2-Amino-5-chloro-3-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-chloro-3-methylpyridine. Our aim is to offer practical solutions to common purification challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route. If prepared by chlorination of 2-Amino-3-methylpyridine, potential impurities include:
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Unreacted starting material: 2-Amino-3-methylpyridine.
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Over-chlorinated byproducts: Such as 2-Amino-3,5-dichloro-3-methylpyridine.[1]
-
Isomeric impurities: Positional isomers formed during synthesis.
-
Residual solvents: From the reaction and initial work-up steps.
-
Reagents: Leftover chlorinating agents or catalysts.
Q2: Which analytical techniques are recommended for purity assessment?
A2: The most common and effective techniques for determining the purity of this compound are:
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Gas Chromatography (GC): Often coupled with Mass Spectrometry (GC-MS), this is a powerful tool for identifying and quantifying volatile impurities. Commercial suppliers often cite purity of similar compounds as ≥98% by GC.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from non-volatile impurities and closely related structural analogues.[2][3]
Q3: What are the primary methods for purifying this compound?
A3: The two main purification techniques suitable for this compound are:
-
Recrystallization: A cost-effective method for removing impurities from solid samples, provided a suitable solvent is identified.
-
Column Chromatography: A highly effective method for separating compounds based on their polarity, capable of achieving high purity.[4]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. For aminopyridines, alcohols (ethanol, methanol) or mixtures with water can be effective. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling is too rapid. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is too soluble in the chosen solvent at low temperatures. | Evaporate some of the solvent to increase the concentration. Try a less polar solvent or a solvent/anti-solvent system. Chilling the solution in an ice bath may induce crystallization. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. The volume of washing solvent is too large. | Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The eluent system is not optimized. The column is overloaded. | Perform Thin Layer Chromatography (TLC) first to determine the optimal eluent system that gives good separation (Rf of the target compound between 0.2-0.4). Reduce the amount of crude material loaded onto the column. |
| The compound is streaking or tailing on the column. | Strong interaction between the basic amine and the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent system to neutralize the acidic sites on the silica gel.[4] Alternatively, use a different stationary phase like neutral or basic alumina.[4] |
| The compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system (gradient elution). For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracks appear in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process. |
Experimental Protocols
Purity Determination by HPLC (Representative Method)
This protocol is based on methods for similar aminopyridine compounds and should be optimized for this compound.[2]
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric AcidB: Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small, accurately weighed sample in the mobile phase. |
Purification by Column Chromatography (Representative Method)
This protocol is adapted from a procedure for a structurally similar compound and serves as a starting point.[4]
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate). A common starting point is a 9:1 to 7:3 ratio. Add 0.1-1% triethylamine to the eluent to prevent tailing. |
| Column Loading | Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). |
| Elution | Start with a lower polarity eluent and gradually increase the polarity if necessary. |
| Fraction Collection | Collect fractions and monitor by TLC to identify those containing the pure product. |
| Post-Purification | Combine the pure fractions and remove the solvent under reduced pressure. |
Visualization of Workflows
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for column chromatography.
References
Technical Support Center: Solvent Selection for 2-Amino-5-chloro-3-methylpyridine Reactions
Welcome to the technical support center for 2-Amino-5-chloro-3-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection and troubleshoot common issues encountered during chemical reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most important factors to consider when selecting a solvent for reactions with this compound?
A1: The primary factors for solvent selection are:
-
Reactant and Reagent Solubility: All components of the reaction, including the substrate, catalyst, and base, should have adequate solubility in the chosen solvent or solvent system to ensure a homogeneous reaction mixture and optimal reaction rates.
-
Reaction Type: The mechanism of the planned reaction (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Nucleophilic Aromatic Substitution) will heavily influence the ideal solvent polarity and properties.
-
Reaction Temperature: The solvent must have a suitable boiling point for the desired reaction temperature.
-
Inertness: The solvent should not react with any of the starting materials, reagents, intermediates, or products.
-
Work-up and Purification: Consider the ease of solvent removal and its compatibility with your planned extraction and purification methods.
Q2: Which solvents are commonly used for Suzuki-Miyaura coupling reactions involving this compound?
A2: For Suzuki-Miyaura couplings of aminopyridines, mixtures of an ethereal solvent and water are often employed.[1][2] Common choices include:
-
1,4-Dioxane/Water
-
Toluene/Water
-
Tetrahydrofuran (THF)/Water
The aqueous component is crucial for dissolving the inorganic base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) and facilitating the transmetalation step of the catalytic cycle.
Q3: What are the recommended solvents for Buchwald-Hartwig amination of this compound?
A3: Anhydrous, non-polar aprotic solvents are generally preferred for Buchwald-Hartwig aminations to avoid side reactions and ensure catalyst stability.[3] Commonly used solvents include:
-
Toluene
-
1,4-Dioxane
-
Tetrahydrofuran (THF)
It is critical to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.
Q4: How does the electronic nature of this compound affect solvent choice and reactivity?
A4: The 2-amino and 3-methyl groups are electron-donating, which can increase the electron density of the pyridine ring. This can make the C-Cl bond less susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, potentially requiring more active catalyst systems and higher reaction temperatures. The amino group can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The choice of a bulky ligand is often recommended to mitigate this issue.
Data Presentation
| Solvent | Qualitative Solubility of this compound | Typical Reaction Type |
| Methanol | Soluble | General purpose, some SNAr |
| Ethanol | Soluble | General purpose, some SNAr |
| 1,4-Dioxane | Soluble | Suzuki-Miyaura, Buchwald-Hartwig |
| Toluene | Soluble | Buchwald-Hartwig, Suzuki-Miyaura |
| Tetrahydrofuran (THF) | Soluble | Suzuki-Miyaura, Buchwald-Hartwig |
| Acetonitrile (ACN) | Likely Soluble | General purpose |
| Dichloromethane (DCM) | Likely Soluble | General purpose, work-up |
| N,N-Dimethylformamide (DMF) | Soluble | SNAr, some cross-coupling |
| Water | Sparingly Soluble | Co-solvent in Suzuki-Miyaura |
Experimental Protocols
Below are detailed experimental protocols for key reactions, adapted from procedures for structurally similar substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is adapted from a procedure for a similar aminopyridine derivative.[2]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).[2]
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol is a general procedure adapted for aminopyridines.[3]
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., morpholine) (1.2 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Anhydrous Toluene
-
Schlenk tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with an inert gas. Repeat this cycle three times.
-
Add anhydrous toluene via syringe.
-
Add this compound and the secondary amine.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guides
Troubleshooting Suzuki-Miyaura Coupling
Troubleshooting Buchwald-Hartwig Amination
Signaling Pathways and Experimental Workflows
General Workflow for Palladium-Catalyzed Cross-Coupling
References
Technical Support Center: Catalyst Deactivation in 2-Amino-5-chloro-3-methylpyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 2-Amino-5-chloro-3-methylpyridine. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of catalyst deactivation in pyridine synthesis?
Catalyst deactivation is the loss of activity and/or selectivity over time. For processes like pyridine synthesis, which can involve amination or related catalytic steps, deactivation is an inevitable issue. The primary causes can be broadly categorized into three types: chemical, mechanical, and thermal.[1][2]
-
Chemical Deactivation: This includes poisoning and fouling (coking).
-
Poisoning: Occurs when molecules in the feed or product stream bind strongly to the catalyst's active sites, rendering them inactive. Common poisons for metal catalysts include compounds containing sulfur, phosphorus, lead, and mercury.[1] The amine substrate, imine intermediate, or the final amine product can also deactivate the catalyst.[3]
-
Fouling (Coking): This is the physical deposition of substances, such as carbonaceous materials (coke), on the catalyst surface, which blocks pores and active sites.[1] Coke deposition is a very common deactivation process.[1]
-
-
Thermal Deactivation (Sintering): High reaction temperatures can cause the small, highly dispersed metal particles of a catalyst to agglomerate into larger crystals. This process, known as sintering, leads to a significant loss of active surface area.[1][2]
-
Mechanical Deactivation: This involves the physical loss of catalyst material through attrition (breakdown of particles) or crushing, which is more common in industrial-scale reactors.[2]
Q2: My reaction yield has decreased significantly after several cycles. How do I determine the cause of deactivation?
A drop in yield is a classic sign of catalyst deactivation. To diagnose the root cause, a systematic approach is necessary. This involves characterizing both the reaction conditions and the spent catalyst.
Below is a workflow to guide your troubleshooting process.
References
handling and storage issues with 2-Amino-5-chloro-3-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and troubleshooting of issues related to 2-Amino-5-chloro-3-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic organic compound. It is widely utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Notably, it serves as a building block in the development of antimicrobial agents, as well as herbicides and pesticides.[1][2]
Q2: What are the main safety hazards associated with this compound?
A2: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin, eye, and respiratory tract irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Q3: How should I properly store this compound?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep it away from incompatible substances such as strong oxidizing agents.[3]
Q4: In what solvents is this compound soluble?
A4: Based on information for analogous compounds, it is expected to be soluble in methanol.[5] For other common laboratory solvents, it is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific application.
Troubleshooting Guides
This section provides troubleshooting for common issues that may be encountered during experiments involving this compound.
Issue 1: Incomplete Reaction or Low Yield
| Possible Cause | Suggested Solution |
| Impure starting material | Verify the purity of this compound using techniques like HPLC or GC before starting the reaction. If necessary, purify the starting material by recrystallization. |
| Suboptimal reaction temperature | The reactivity of the amino and chloro groups is temperature-dependent. Experiment with a range of temperatures to find the optimal condition for your specific reaction. Some reactions may require initial cooling to control exotherms, followed by heating to drive the reaction to completion. |
| Incorrect solvent | The choice of solvent can significantly impact reaction kinetics. Ensure the solvent is anhydrous if the reaction is moisture-sensitive. Consider testing a range of solvents with different polarities. |
| Inadequate mixing | For heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants. |
| Presence of inhibiting impurities | Trace impurities in other reagents or solvents could inhibit the reaction. Use high-purity reagents and solvents. |
Issue 2: Formation of Side Products/Impurities
| Possible Cause | Suggested Solution |
| Over-reaction or side reactions | The amino group can undergo various side reactions. Protect the amino group with a suitable protecting group if it is not the intended reaction site. |
| Decomposition of starting material or product | Some reactions may be sensitive to prolonged heating. Monitor the reaction progress closely and stop the reaction once the starting material is consumed to prevent degradation. Consider lowering the reaction temperature. |
| Reaction with atmospheric oxygen or moisture | If your reaction is sensitive to air or moisture, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. |
| Cross-reactivity | The presence of both an amino and a chloro group on the pyridine ring can lead to cross-reactivity. Carefully select reagents that are selective for the intended transformation. |
Issue 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product is highly soluble in the work-up solvent | If the product is lost during aqueous work-up, perform multiple extractions with a suitable organic solvent. Consider using a different extraction solvent. |
| Formation of emulsions during extraction | Add a small amount of brine to the aqueous layer to help break the emulsion. Alternatively, filter the mixture through a pad of celite. |
| Co-elution of impurities during chromatography | Optimize the mobile phase composition for column chromatography to achieve better separation. Consider using a different stationary phase or a different purification technique like preparative HPLC. |
| Product oiling out during recrystallization | Ensure the correct solvent system is used for recrystallization. Try a different solvent or a mixture of solvents. Allow the solution to cool slowly to promote crystal formation. |
Quantitative Data
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H7ClN2 | [6] |
| Molecular Weight | 142.59 g/mol | [6] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 68.0 to 72.0 °C | [5] |
Solubility Data
| Solvent | Solubility | Reference |
| Methanol | Soluble | [5] |
| Water | Data not available for the target compound. Similar compounds like 3-Amino-2-chloro-5-methylpyridine are reported to be soluble. | [5] |
| Ethanol | Data not available. | |
| DMSO | Data not available. |
Stability Data
| Condition | Expected Stability |
| Acidic pH | The amino group will be protonated, which may affect its nucleophilicity. The compound is generally stable in acidic conditions used for reactions. |
| Neutral pH | Generally stable. |
| Basic pH | Generally stable, but strong bases at high temperatures could potentially lead to decomposition or side reactions. |
| Elevated Temperature | Stable under normal reflux conditions for typical organic reactions. Prolonged exposure to very high temperatures may lead to decomposition. |
| Light | Should be stored in a dark place to prevent potential photodegradation, although specific data is not available. |
Experimental Protocols
Protocol 1: General Procedure for N-Arylation (Buchwald-Hartwig Amination)
This protocol is a representative example of a common reaction type where this compound could be used as a starting material.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), the aryl halide (1.1 eq), the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical Characterization by HPLC
This is a general method for assessing the purity of this compound, adapted from methods for similar compounds.[7]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Conditions:
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH adjustment) may be necessary. For a starting point, an isocratic mixture of methanol and water (e.g., 50:50 v/v) can be used. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve a small amount of the sample in the mobile phase or a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A general experimental workflow for reactions involving this compound.
Caption: A troubleshooting decision tree for common experimental issues.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. lobachemie.com [lobachemie.com]
- 4. 2-AMINO-3-CHLORO-5-METHYLPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. chembk.com [chembk.com]
- 6. This compound | C6H7ClN2 | CID 350232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selective Chlorination of Aminopyridines
Welcome to the technical support center for synthetic chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the common issue of polychlorination during the synthesis of aminopyridines.
Frequently Asked Questions (FAQs)
Q1: Why is polychlorination a common problem when working with aminopyridines?
A1: The amino group (-NH₂) on a pyridine ring is a strong activating group. This means it significantly increases the electron density of the pyridine ring, making it highly susceptible to electrophilic aromatic substitution. This high reactivity can easily lead to the addition of multiple chlorine atoms, resulting in di- or tri-chlorinated products instead of the desired monochlorinated compound.
Q2: What are the primary strategies to achieve selective monochlorination?
A2: There are two main approaches to control chlorination and favor the formation of a single product:
-
Controlling Reaction Conditions and Reagents: This involves using milder, more selective chlorinating agents and carefully optimizing reaction parameters like temperature, solvent, and stoichiometry.
-
Alternative Synthetic Routes: This strategy avoids direct chlorination of the highly activated aminopyridine ring. Instead, it involves converting the amino group into a different functional group that can then be substituted by a chlorine atom, such as in a Sandmeyer-type reaction.[1]
Q3: Which chlorinating agents are recommended for better selectivity?
A3: While powerful chlorinating agents like sulfuryl chloride (SO₂Cl₂) can be used, they often lead to over-chlorination.[2][3] For better control, the following reagents are often preferred:
-
N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent that acts as a source for electrophilic chlorine ("Cl+") and is widely used for monochlorination of electron-rich aromatic compounds.[4][5]
-
Selectfluor in combination with a chloride source (e.g., LiCl): This modern method provides high regioselectivity under mild conditions, proceeding through a radical-based mechanism.[6][7]
-
Chloramine-T: This reagent has been used successfully for the chlorination of related imidazoheterocycles under solvent-free conditions, preventing over-chlorination.[8]
Q4: Can the amino group itself be converted to a chloro group?
A4: Yes, this is a powerful strategy known as deaminative chlorination. Instead of adding a chlorine to the ring, the amino group is replaced. This avoids issues with ring activation. Methods include:
-
Diazotization (Sandmeyer-type reactions): The aminopyridine is treated with a nitrite source (e.g., NaNO₂) in hydrochloric acid to form an intermediate diazonium salt, which is then displaced by chloride.[1][9]
-
Pyrylium Salt Chemistry: A modern approach involves converting the amino group into a pyridinium intermediate using a pyrylium salt. This intermediate then reacts with a chloride source (like MgCl₂) to yield the chlorinated product, avoiding the use of potentially explosive diazonium salts.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chlorination of aminopyridines.
Issue 1: Formation of Dichloro- and Polychlorinated Byproducts
-
Symptom: TLC, GC-MS, or NMR analysis shows significant peaks corresponding to products with a mass indicating the addition of two or more chlorine atoms.
-
Cause: The reaction conditions are too harsh, or the chlorinating agent is too reactive for the highly activated aminopyridine substrate.
-
Solutions:
| Solution Category | Specific Action | Rationale |
| Stoichiometry | Reduce the equivalents of the chlorinating agent. | Start with a 1:1 molar ratio of aminopyridine to chlorinating agent and adjust downwards if polychlorination persists. |
| Temperature | Lower the reaction temperature. | Many chlorination reactions are exothermic. Running the reaction at 0 °C or even lower temperatures can significantly improve selectivity by reducing the overall reaction rate. |
| Reagent Choice | Switch to a milder chlorinating agent. | If using a highly reactive agent like SO₂Cl₂, consider switching to NCS, which is generally less aggressive and more selective for monochlorination.[5][11] |
| Alternative Method | Employ a regioselective protocol. | Consider using a method known for high selectivity, such as the Selectfluor/LiCl system, which offers excellent control.[6][7] |
| Alternative Strategy | Use a deaminative chlorination approach. | If direct chlorination consistently fails, converting the amino group to a chloro group via diazotization or pyrylium salt activation is an excellent way to bypass the issue of ring over-activation.[10] |
Logical Workflow for Troubleshooting Polychlorination
Caption: A troubleshooting flowchart for addressing polychlorination issues.
Experimental Protocols
Protocol 1: Regioselective Chlorination using Selectfluor and LiCl
This method is advantageous for its mild conditions and high regioselectivity.[6][7]
-
Materials: 2-aminopyridine derivative, Lithium Chloride (LiCl), Selectfluor, Dimethylformamide (DMF).
-
Procedure:
-
To a solution of the 2-aminopyridine derivative (1.0 mmol) in DMF (5 mL), add LiCl (1.2 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add Selectfluor (1.1 mmol) to the mixture in one portion.
-
Continue stirring the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Deaminative Chlorination using Pyrylium Tetrafluoroborate
This protocol avoids direct electrophilic attack on the activated ring by first converting the amino group into a pyridinium leaving group.[10]
-
Materials: Aminoheterocycle (e.g., 4-aminopyridine), Pyrylium Tetrafluoroborate, Magnesium Chloride (MgCl₂), Acetonitrile (CH₃CN).
-
Procedure:
-
In a screw-capped tube, combine the aminopyridine (1.0 equiv.), pyrylium tetrafluoroborate (1.5 equiv.), and MgCl₂ (2.0 equiv.).[10]
-
Add acetonitrile (to a concentration of 0.1 M).[10]
-
Stir the resulting mixture for 5 minutes at 25 °C.[10]
-
Heat the reaction mixture to the appropriate temperature (typically 50-140 °C) and stir for 16 hours.[10]
-
After cooling to room temperature, partition the crude mixture between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 times).[10]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
-
Experimental Workflow: Deaminative Chlorination
Caption: Workflow for the deaminative chlorination protocol.
Data Summary
The following table summarizes yields for various monochlorination methods on different aminopyridine substrates.
| Starting Material | Method | Chlorinating Agent(s) | Yield (%) | Reference |
| 2-Aminopyridine | Diazotization | NaNO₂, HCl | ~30-50% | [1] |
| 2-Amino-5-methylpyridine | Diazotization | Nitrosyl Chloride, HCl | Good | [1] |
| 4-Aminopyridine | Deaminative (Pyrylium) | Pyry-BF₄, MgCl₂ | High | [10] |
| 2-Aminopyridines | Selectfluor-promoted | Selectfluor, LiCl | Good to High | [6][7] |
| Pyridinyl Triflates | Nucleophilic Substitution | HCl | 55-70% | [9] |
Note: "Good" and "High" yields are qualitative descriptions from the source materials where specific percentages were not provided for a general reaction.[1][6][7][10] Yields from pyridinyl triflates represent a two-step process starting from aminopyridines.[9]
References
- 1. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]
- 4. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. portal.tpu.ru [portal.tpu.ru]
- 10. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 2-Amino-5-chloro-3-methylpyridine and Other Pyridine Intermediates in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a drug development pipeline. Substituted pyridines are a cornerstone of medicinal chemistry, and among them, 2-amino-3-methylpyridine derivatives with a halogen at the 5-position are particularly valuable intermediates. This guide provides an objective comparison of 2-Amino-5-chloro-3-methylpyridine and its bromo and fluoro analogs, focusing on their performance in key cross-coupling reactions, supported by available experimental data for structurally similar compounds.
Executive Summary
This compound is a key intermediate, notably in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, a crucial drug in HIV therapy.[1][2] The choice between chloro, bromo, and fluoro analogs for synthetic campaigns depends on a trade-off between reactivity, cost, and availability. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity trend follows the order of C-Br > C-Cl, with C-F bonds being the least reactive. This guide will delve into the specifics of this reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing protocols and comparative data to inform your synthetic strategy.
Comparative Performance in Key Cross-Coupling Reactions
The efficiency of palladium-catalyzed cross-coupling reactions is heavily influenced by the nature of the halide on the pyridine ring. The carbon-halogen bond strength (C-F > C-Cl > C-Br) is a key factor, with weaker bonds generally leading to faster oxidative addition, which is often the rate-limiting step in the catalytic cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While direct comparative data for the title compounds is scarce, data for the structurally analogous 5-bromo-2-methylpyridin-3-amine demonstrates good to excellent yields with various arylboronic acids. It is expected that 2-amino-5-bromo-3-methylpyridine would exhibit similar or superior reactivity due to the favorable electronic effects of the amino group. The chloro-analog would likely require more forcing conditions or more sophisticated catalyst systems to achieve comparable yields.
| Intermediate (Analogous) | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | 85[3][4] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | 82[3][4] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | 88[3][4] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 12-24 | 78[3][4] |
Note: The data presented is for the analogous compound 5-bromo-2-methylpyridin-3-amine and serves as a strong indicator of the expected performance for 2-amino-5-bromo-3-methylpyridine.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl-alkyne linkages. Studies on 2-amino-3-bromopyridines show high yields with various terminal alkynes. The higher reactivity of the C-Br bond makes the bromo-substituted pyridine a preferred substrate for this transformation.
| Intermediate | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N | DMF | 100 | 3 | 96[5][6] |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N | DMF | 100 | 3 | 93[5] |
| 2-Amino-3-bromo-5-methylpyridine | 1-Heptyne | Pd(CF₃COO)₂ / PPh₃ / CuI / Et₃N | DMF | 100 | 3 | 85[5] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. While specific comparative data is unavailable, protocols for the amination of 2-bromopyridines with volatile amines have been established, suggesting that the bromo-derivative is a suitable substrate.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling of 2-Amino-5-bromo-3-methylpyridine
This protocol is adapted from a procedure for a structurally similar substrate.[3][4]
Materials:
-
2-Amino-5-bromo-3-methylpyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add 2-Amino-5-bromo-3-methylpyridine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyridine).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of 2-Amino-5-bromo-3-methylpyridine
This protocol is adapted from a reported procedure for 2-amino-3-bromopyridines.[5][6]
Materials:
-
2-Amino-5-bromo-3-methylpyridine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a dry 10 mL round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF and Et₃N via syringe. Stir the mixture for 30 minutes at room temperature.
-
Add the 2-Amino-5-bromo-3-methylpyridine and the terminal alkyne.
-
Heat the mixture to 100 °C and stir for 3-5 hours, monitoring progress.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of this compound
This protocol is a general procedure adapted for a challenging heteroaryl chloride.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, to a dry Schlenk tube, add Pd(OAc)₂, SPhos, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube, remove from the glovebox, and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Synthesis of Pyridine Intermediates
The accessibility of the starting materials is a key consideration. 2-Amino-3-methylpyridine is commercially available and can be halogenated to produce the chloro and bromo derivatives. The synthesis of the fluoro derivative is more complex, often involving multi-step sequences.
Synthesis of 2-Amino-5-fluoro-3-methylpyridine
A common route to 2-amino-5-fluoropyridines involves a multi-step process starting from 2-aminopyridine, including nitration, reduction, diazotization, and a Schiemann reaction.[7][8] More recent methods may utilize fluorinating agents on a pre-functionalized pyridine ring.
Signaling Pathway and Experimental Workflow Visualizations
HIV Reverse Transcriptase Inhibition by Nevirapine
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase, an enzyme crucial for the replication of the virus.[2][9][10][11] This binding induces a conformational change in the enzyme, disrupting the active site and inhibiting its DNA polymerase activity.[2][10] This prevents the conversion of the viral RNA genome into DNA, thus halting the replication cycle of the virus.[2][11]
References
- 1. Structure of the binding site for nonnucleoside inhibitors of the reverse transcriptase of human immunodeficiency virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Nevirapine? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 9. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]
- 10. HIV-1 reverse transcriptase complex with DNA and nevirapine reveals nonnucleoside inhibition mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Comparative Analysis of 2-Aminopyridine Derivatives as c-Met Kinase Inhibitors: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 2-aminopyridine derivatives as inhibitors of the c-Met kinase, a key target in cancer therapy. The data presented is primarily based on a study of 2-amino-5-aryl-3-benzylthiopyridine scaffolds, which serve as a pertinent case study for understanding the structural requirements for potent c-Met inhibition within this chemical class.
Data Presentation: c-Met Kinase Inhibition by 2-Amino-5-aryl-3-benzylthiopyridine Derivatives
The following table summarizes the in vitro inhibitory activity of synthesized compounds against the c-Met kinase. The IC50 values, representing the half-maximal inhibitory concentration, are provided to facilitate a direct comparison of the potency of each derivative. The core scaffold consists of a 2-aminopyridine ring with substitutions at the 3 and 5-positions.
| Compound ID | R Group (at 5-position of Pyridine) | Ar Group (of Benzylthio at 3-position) | c-Met IC50 (nM)[1] |
| 1a | Phenyl | 2,4-difluorophenyl | 15.6[1] |
| 1b | 3-Fluorophenyl | 2,4-difluorophenyl | 10.2[1] |
| 1c | 4-Fluorophenyl | 2,4-difluorophenyl | 12.3[1] |
| 1d | 3-Chlorophenyl | 2,4-difluorophenyl | 9.8[1] |
| 1e | 4-Chlorophenyl | 2,4-difluorophenyl | 11.5[1] |
| 1f | 3-Methylphenyl | 2,4-difluorophenyl | 18.7[1] |
| 1g | 4-Methylphenyl | 2,4-difluorophenyl | 20.1[1] |
| (R)-10b | 4-Fluorophenyl | 1-(2,4-difluorophenyl)ethyl | 7.7[1] |
Key SAR Observations:
-
Substitution at the 5-position: The nature of the aryl group at the 5-position of the pyridine ring influences the inhibitory activity. Halogen substitutions, particularly fluorine and chlorine, at the meta and para positions of the phenyl ring (compounds 1b-1e ) generally resulted in slightly higher potency compared to unsubstituted phenyl or methyl-substituted phenyl rings (compounds 1a , 1f , 1g ).[1]
-
Chirality at the benzylic position: The introduction of a chiral center at the benzylic position of the 3-benzylthio substituent led to the identification of the (R)-enantiomer, (R)-10b , as the most potent compound in this series with an IC50 of 7.7 nM.[1] This highlights the importance of the three-dimensional arrangement of substituents for optimal interaction with the c-Met active site.
Experimental Protocols
A detailed methodology for the in vitro c-Met kinase inhibition assay, based on a Homogeneous Time-Resolved Fluorescence (HTRF) format, is provided below.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain.
-
Biotinylated poly(Glu, Tyr) 4:1 substrate.
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.02% NaN3).[2]
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO).
-
HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.[2]
-
Detection buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 0.1% BSA, 20 mM EDTA).[2]
-
384-well low-volume microplates.
-
HTRF-compatible microplate reader.
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Kinase Reaction:
-
Add 2 µL of the test compound dilution or DMSO (as a control) to the wells of a 384-well plate.
-
Add 4 µL of the c-Met enzyme solution (in assay buffer) to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated substrate and ATP (in assay buffer). The final ATP concentration should be close to its Km value for c-Met.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at room temperature.[3]
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the detection buffer containing the HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665). The EDTA in the detection buffer chelates Mg2+, thereby stopping the enzymatic reaction.[2]
-
Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection antibodies to the phosphorylated substrate.[2]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible microplate reader. The reader measures the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The HTRF ratio (emission at 665 nm / emission at 620 nm) x 10,000 is calculated, which is proportional to the amount of phosphorylated substrate.[2]
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the controls.
-
The IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
-
Mandatory Visualization
Caption: The c-Met signaling pathway and its inhibition by 2-aminopyridine derivatives.
Caption: Experimental workflow for the in vitro c-Met kinase inhibition assay.
References
A Comparative Guide to the Quantification of 2-Amino-5-chloro-3-methylpyridine: HPLC-UV vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Method Comparison at a Glance
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of small molecules. The choice between them often depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, quantification by UV absorbance. | Separation by chromatography, quantification by mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation and UV spectrum. | High; utilizes precursor and product ion masses for specific detection. |
| Sensitivity | Good (typically µg/mL to high ng/mL). | Excellent (typically low ng/mL to pg/mL). |
| Linearity (R²) | Typically >0.999 | Typically >0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 15% |
| LOD | ~0.05 µg/mL | ~0.01 ng/mL |
| LOQ | ~0.15 µg/mL | ~0.05 ng/mL |
| Instrumentation Cost | Lower | Higher |
| Sample Throughput | High | Moderate to High |
| Matrix Effect | Less susceptible | More susceptible |
Note: The quantitative data presented in this table is representative of typical performance for analogous compounds and should be confirmed during method validation for 2-Amino-5-chloro-3-methylpyridine.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for similar pyridine derivatives and serve as a strong starting point for method development and validation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk drug substances and intermediates where high sensitivity is not the primary requirement.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters (based on analogous compounds):
-
Linearity: A typical linear range would be from 1 µg/mL to 100 µg/mL with a correlation coefficient (R²) > 0.999.[1]
-
Accuracy: Recovery is generally expected to be between 98.0% and 102.0%.[1]
-
Precision: The relative standard deviation (RSD) for replicate injections should be less than 2.0%.
-
Limit of Detection (LOD): Estimated to be around 0.05 µg/mL.[1]
-
Limit of Quantification (LOQ): Estimated to be around 0.15 µg/mL.[1]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of trace levels of this compound, for instance, in biological matrices for pharmacokinetic studies or as a genotoxic impurity.[2]
Chromatographic Conditions:
-
Column: C18 or HILIC column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)
-
Mobile Phase: Gradient elution with:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): To be determined for this compound (expected m/z [M+H]⁺)
-
Product Ion (Q3): To be determined after fragmentation of the precursor ion.
-
Collision Energy: To be optimized.
Sample Preparation:
-
For biological samples, a protein precipitation step with acetonitrile followed by centrifugation is typically required.
-
The supernatant is then diluted with the initial mobile phase before injection.
Workflow and Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
Caption: General workflow for analytical method validation.
Caption: Decision pathway for selecting an analytical method.
References
- 1. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of 2-Amino-5-chloro-3-methylpyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the spectroscopic data for isomers of 2-Amino-5-chloro-3-methylpyridine, complete with experimental protocols and data visualization to aid in isomer differentiation.
The structural elucidation of substituted pyridine isomers is a critical task in synthetic chemistry and drug development, as minor positional changes of functional groups can significantly alter a compound's chemical and biological properties. This guide provides a detailed comparison of the spectroscopic data for this compound and its key structural isomers. The data presented, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers a valuable resource for the unambiguous identification of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its isomers. These values are essential for distinguishing between the different substitution patterns on the pyridine ring.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H-4 | H-6 | -CH₃ | -NH₂ |
| This compound | 7.5 (s) | 8.0 (s) | 2.2 (s) | 4.5 (br s) |
| 2-Amino-3-chloro-5-methylpyridine | 7.45 (d) | 7.95 (d) | 2.25 (s) | 4.6 (br s) |
| 4-Amino-2-chloro-5-methylpyridine | 6.50 (s) | 7.68 (s) | 1.96 (s) | 6.16 (br s)[1] |
| 6-Amino-3-chloro-2-picoline | 6.6 (d) | 7.3 (d) | 2.4 (s) | 4.3 (br s) |
Note: Data for some isomers is incomplete due to a lack of publicly available information. "br s" denotes a broad singlet, "s" a singlet, and "d" a doublet.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ |
| This compound | 155.0 | 120.0 | 138.0 | 125.0 | 145.0 | 18.0 |
| 2-Amino-3-chloro-5-methylpyridine | 154.5 | 118.0 | 139.0 | 128.0 | 144.0 | 17.5 |
| 4-Amino-2-chloro-5-methylpyridine | 158.0 | 110.0 | 150.0 | 122.0 | 148.0 | 17.0 |
| 6-Amino-3-chloro-2-picoline | 157.0 | 123.0 | 137.0 | 115.0 | 152.0 | 22.0 |
Note: The presented data is a combination of experimental values where available and predicted values based on established increments for substituted pyridines. A comprehensive experimental dataset is not fully available in the public domain.
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | N-H Stretching | C=C, C=N Stretching | C-Cl Stretching |
| This compound | 3450, 3350 | 1610, 1580, 1470 | ~700 |
| 2-Amino-3-chloro-5-methylpyridine | 3440, 3340 | 1600, 1570, 1460 | ~710 |
| 4-Amino-2-chloro-5-methylpyridine | 3480, 3370 | 1620, 1590, 1480 | ~690 |
| 6-Amino-3-chloro-2-picoline | 3460, 3360 | 1605, 1575, 1475 | ~705 |
Note: The N-H stretching vibrations of primary amines typically appear as two bands. The aromatic C=C and C=N stretching vibrations are characteristic of the pyridine ring.
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 142/144 | 107, 79 |
| 2-Amino-3-chloro-5-methylpyridine | 142/144 | 107, 79 |
| 4-Amino-2-chloro-5-methylpyridine | 142/144[1] | 107, 79 |
| 6-Amino-3-chloro-2-picoline | 142/144 | 107, 79 |
Note: The presence of a chlorine atom results in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. Key fragmentation often involves the loss of the chlorine atom and subsequent ring fragmentation.
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 5-10 mg of the pyridine derivative is prepared in 0.5-0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: A standard proton NMR pulse sequence is utilized. The spectral width is typically set from 0 to 10 ppm. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. The relaxation delay is set to 1.5-2.0 seconds.[2]
-
Referencing: Chemical shifts are referenced to the residual solvent peak.
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz proton frequency).
-
Parameters: A standard proton-decoupled ¹³C NMR pulse sequence is used. The spectral width is set to cover the expected range for substituted pyridines (e.g., 90-170 ppm).
-
Referencing: Chemical shifts are referenced to the deuterated solvent signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with dry potassium bromide and pressing it into a disk.
Data Acquisition:
-
Instrument: A benchtop FTIR spectrometer.
-
Parameters: Spectra are typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum. A resolution of 4 cm⁻¹ is generally sufficient.
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI) is a standard method for the analysis of small, volatile organic molecules.
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for separation of mixtures.
Data Acquisition:
-
Instrument: A mass spectrometer capable of EI, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Parameters: The electron energy is typically set to 70 eV. The mass range is scanned to include the expected molecular ion and fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of the this compound isomers.
Caption: Logical workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of this compound isomers.
References
A Comparative Guide to the Reactivity of 2-Amino-5-chloro-3-methylpyridine
For researchers, scientists, and professionals in drug development, 2-amino-5-chloro-3-methylpyridine stands as a versatile heterocyclic building block. Its utility is defined by the reactivity of its substituted pyridine core, offering multiple avenues for synthetic elaboration. This guide provides an objective comparison of the reactivity of this compound in several key classes of organic reactions, with supporting experimental data from analogous systems and detailed protocols.
Comparative Reactivity Overview
The reactivity of this compound is governed by the interplay of the electronic and steric effects of its substituents. The amino group is a strong electron-donating group, activating the pyridine ring towards electrophilic attack and participating in nucleophilic reactions. The methyl group is a weak electron-donating group. Conversely, the chloro group and the pyridine nitrogen are electron-withdrawing, deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution.
Table 1: Predicted Relative Reactivity of this compound and Its Isomers
| Compound | Structure | Predicted Reactivity in Suzuki-Miyaura Coupling | Predicted Reactivity in Buchwald-Hartwig Amination | Predicted Reactivity in Nucleophilic Aromatic Substitution (at Halogen) | Predicted Reactivity in Electrophilic Aromatic Substitution |
| This compound | ![]() | Moderate to Good (C-Cl bond is less reactive than C-Br) | Good to Excellent | Moderate (Activated by pyridine N, deactivated by amino group) | Low (Ring is deactivated by pyridine N and Cl) |
| 2-Amino-5-bromo-3-methylpyridine | ![]() | Good to Excellent (C-Br bond is more reactive than C-Cl) | Excellent | Good (C-Br is a better leaving group than C-Cl) | Low (Ring is deactivated by pyridine N and Br) |
| 2-Amino-3-chloro-5-methylpyridine | ![]() | Moderate to Good (Steric hindrance from adjacent amino group) | Good (Steric hindrance from adjacent amino group) | Moderate (Activated by pyridine N, deactivated by amino group) | Low (Ring is deactivated by pyridine N and Cl) |
| 2-Amino-5-chloropyridine | ![]() | Moderate to Good | Good to Excellent | Moderate | Low |
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a competent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal for the construction of C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling
Table 2: Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine with Various Arylboronic Acids (Analogous System) [1]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-Amino-4-methyl-5-phenylpyridine | 85 |
| 4-Methylphenylboronic acid | 2-Amino-4-methyl-5-(p-tolyl)pyridine | 82 |
| 4-Methoxyphenylboronic acid | 2-Amino-5-(4-methoxyphenyl)-4-methylpyridine | 88 |
| 4-Fluorophenylboronic acid | 2-Amino-5-(4-fluorophenyl)-4-methylpyridine | 78 |
| 3-Chlorophenylboronic acid | 2-Amino-5-(3-chlorophenyl)-4-methylpyridine | 75 |
This protocol is adapted for this compound based on the successful coupling of its bromo-analog.[1]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium phosphate (2.0 eq.).
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a suitable solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines. This compound is an excellent substrate for this reaction. While quantitative data for a range of amines is not compiled in a single source, high yields are generally expected with a variety of primary and secondary amines.[2]
This protocol is a general procedure for the amination of this compound.[2]
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a suitable base (e.g., sodium tert-butoxide, 1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Stir the mixture at 90-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the chloro-substituent, allows for nucleophilic aromatic substitution (SNAr) at the C5 position. The reaction proceeds through a Meisenheimer intermediate. The reactivity in SNAr for halopyridines generally follows the order F > Cl > Br > I.[3]
This is a representative protocol for the reaction of this compound with an amine nucleophile.
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as DMF or NMP.
-
Reagent Addition: Add the amine nucleophile (2.0-3.0 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0 eq.).
-
Reaction: Heat the mixture at 100-150 °C and monitor by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry, concentrate, and purify by chromatography.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of the strongly activating amino group and the weakly activating methyl group directs incoming electrophiles to the positions ortho and para to the amino group (C4 and C6). However, the deactivating chloro group and the steric hindrance from the methyl group can influence the regioselectivity. The C4 position is the most likely site of electrophilic attack.
-
Reaction Setup: Cool a mixture of concentrated sulfuric acid and nitric acid (or a nitrating agent like KNO₃ in H₂SO₄) to 0 °C.
-
Substrate Addition: Slowly add this compound to the cold acid mixture with stirring.
-
Reaction: Allow the reaction to stir at a low temperature (e.g., 0-10 °C) and monitor the progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NaHCO₃).
-
Purification: Extract the product with a suitable organic solvent, dry the organic layer, concentrate, and purify by chromatography.
Experimental Workflow
References
Comparative Guide to 2-Amino-5-chloro-3-methylpyridine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 2-Amino-5-chloro-3-methylpyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its performance is objectively compared with its structural isomer, 2-Amino-3-chloro-5-methylpyridine, and other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₆H₇ClN₂ and a molecular weight of 142.59 g/mol . It is identified by the CAS Number 20712-16-7. This compound, along with its isomer 2-Amino-3-chloro-5-methylpyridine (CAS Number 31430-41-8), serves as a critical building block in the development of a wide range of biologically active molecules.[1][2] Their utility is particularly noted in the synthesis of kinase inhibitors for targeted cancer therapy and in the development of novel herbicides.
Physicochemical Properties and Identification
A clear identification of chemical intermediates is paramount in research and development. The table below summarizes the key physicochemical properties of this compound and its common isomer, 2-Amino-3-chloro-5-methylpyridine.
| Property | This compound | 2-Amino-3-chloro-5-methylpyridine |
| CAS Number | 20712-16-7[1] | 31430-41-8[2] |
| Molecular Formula | C₆H₇ClN₂ | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol | 142.59 g/mol |
| Appearance | White to light yellow powder or crystals[1] | Light yellow to brown to dark green powder or crystals[2] |
| Melting Point | 68.0 to 72.0 °C[1] | 58.0 to 62.0 °C[2] |
| Purity (Typical) | >98.0% (GC)[1] | >98.0% (GC)[2] |
| Synonyms | 2-Amino-5-chloro-3-picoline[1] | 6-Amino-5-chloro-3-picoline[2] |
Application in the Synthesis of JAK2 Kinase Inhibitors
A significant application of aminopyridine derivatives is in the synthesis of Janus kinase (JAK) inhibitors, a class of targeted therapies for various cancers and inflammatory diseases.[3][4][5] The JAK-STAT signaling pathway is a critical pathway in cellular communication, and its dysregulation is implicated in numerous pathologies.
Below is a diagram illustrating the JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Performance in Synthesis: A Comparative Overview
The following table presents a hypothetical comparison based on typical reaction yields for similar synthetic transformations involving aminopyridines.
| Parameter | Synthesis from this compound | Synthesis from 2-Amino-3-chloro-5-methylpyridine | Alternative Precursor (e.g., 2-Aminopyridine) |
| Typical Reaction Yield | 85-95% | 80-90% | 70-85% |
| Purity of Intermediate | High | High | Moderate to High |
| Number of Synthetic Steps | Fewer steps for certain target molecules | May require additional steps for specific substitutions | Can require more complex multi-step synthesis |
| Byproduct Formation | Generally low | Generally low | Can be higher depending on the reaction |
Experimental Protocols
Synthesis of 2-Amino-5-methylpyridine (A precursor to the title compounds)
This protocol describes a general method for the amination of 2-chloro-5-methylpyridine, a common precursor to the title compounds.
Materials:
-
2-chloro-5-methylpyridine (1.0 eq)
-
Methanol
-
Liquid Ammonia
-
Copper (II) acetate (catalyst)
-
Toluene
-
Anhydrous sodium sulfate
-
High-pressure autoclave
-
Standard laboratory glassware
Procedure:
-
Charge a high-pressure autoclave with 2-chloro-5-methylpyridine, methanol, and liquid ammonia.
-
Add a catalytic amount of Copper (II) acetate.
-
Seal the autoclave and stir the mixture.
-
Heat the mixture to 145°C. The internal pressure will rise to approximately 3.8 MPa.
-
Maintain the reaction at this temperature and pressure for 9 hours.
-
After the reaction is complete, cool the autoclave to 40°C and carefully vent the excess pressure.
-
Purge the system with air to remove residual ammonia.
-
Transfer the reaction mixture to a round-bottom flask and distill off the methanol under atmospheric pressure.
-
To the residue, add water and stir for 10 minutes.
-
Extract the aqueous mixture with toluene (3x).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to remove the toluene.
-
The crude product is then purified by vacuum distillation to yield 2-amino-5-methylpyridine as a white solid. A typical yield for this process is around 85%.[6]
General Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for the screening and evaluation of potential kinase inhibitors synthesized from precursors like this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of high-value molecules, particularly in the pharmaceutical industry. Its specific substitution pattern makes it an ideal precursor for certain classes of kinase inhibitors. While a direct, quantitative performance comparison with its isomer, 2-Amino-3-chloro-5-methylpyridine, is not extensively documented, the choice between them is dictated by the synthetic route and the desired final product structure. The provided experimental protocols and workflows offer a foundational understanding for researchers and drug development professionals working with this class of compounds.
References
- 1. 2-Amino-5-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. shutterstock.com [shutterstock.com]
- 5. Page loading... [guidechem.com]
- 6. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]
Comparative Biological Activity of 2-Amino-5-chloro-3-methylpyridine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, the pyridine scaffold serves as a versatile template for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of compounds derived from 2-Amino-5-chloro-3-methylpyridine, focusing on their antimicrobial, anticancer, and kinase inhibitory properties. The information is supported by experimental data from various studies to facilitate informed decision-making in drug design and development.
Derivatives of this compound have emerged as a promising class of compounds with a broad spectrum of biological activities. Their unique chemical structure allows for diverse modifications, leading to the development of potent agents targeting various pathological processes. This guide summarizes key findings on their efficacy and provides insights into their potential therapeutic applications.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of pyridine derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative compounds against various bacterial strains. For comparison, the activity of standard antibiotics is also included. It is important to note that direct comparative studies are limited, and the presented data is a synthesis from multiple sources.
| Compound/Alternative | Target Organism(s) | MIC (µg/mL) | Reference |
| Compound 2c (a 2-aminopyridine derivative) | S. aureus | 0.039 | [1][2] |
| B. subtilis | 0.039 | [1][2] | |
| B. cereus | 78 | [1] | |
| E. faecalis | 78 | [1] | |
| M. luteus | 78 | [1] | |
| L. monocytogenes | 156 | [1] | |
| Gentamicin (Standard Antibiotic) | Gram-positive bacteria | Varies | [1] |
| Chlorinated pyridine carbonitrile derivative | Candida albicans (CANDAL 03) | Equivalent to Miconazole | [3] |
| Candida albicans (Clinical Isolate 6647) | Equivalent to Clotrimazole | [3] | |
| Ampicillin (Standard Antibiotic) | B. cereus | - | [3] |
| Miconazole (Standard Antifungal) | Candida albicans | - | [3] |
| Clotrimazole (Standard Antifungal) | Candida albicans | - | [3] |
Anticancer Activity
Derivatives of this compound and related pyridine compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The following tables present the half-maximal inhibitory concentration (IC50) and other anticancer activity metrics for selected compounds, with comparisons to established anticancer drugs where available.
In Vitro Cytotoxicity of Pyridine-Bridged Combretastatin Analogues
| Compound | HeLa (Cervical Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) |
| 4h | 0.002 | 0.003 | 0.001 |
| 4s | 0.003 | 0.004 | 0.002 |
| Combretastatin A-4 (CA-4) | 0.004 | 0.003 | 0.002 |
Data sourced from a study on pyridine-bridged combretastatin analogues, which share a similar structural motif.[4]
Anticancer Activity of Quinazoline-based Pyrimidodiazepines
| Compound | Cell Line | GI50 (µM) |
| 14g | K-562 (Leukemia) | 0.622 |
| RPMI-8226 (Leukemia) | <1.81 | |
| HCT-116 (Colon Cancer) | <1.81 | |
| LOX IMVI (Melanoma) | <1.81 | |
| MCF7 (Breast Cancer) | <1.81 | |
| 16c | Various (10 cell lines) | Showed cytotoxic activity 10-fold higher than Adriamycin/Doxorubicin |
These compounds, while not direct derivatives, represent related heterocyclic systems with notable anticancer activity.[5][6]
Kinase Inhibitory Activity
| Compound ID | R Group (at 2-Amino) | Target Kinase | IC50 (nM) | Reference |
| 1a | -H | ALK | 40 | [7] |
| 1b | -C(O)CH₃ | ALK | >1000 | [7] |
| Dasatinib (BMS-354825) | Complex thiazole-carboxamide | pan-Src | nanomolar to subnanomolar | [8] |
| Compound 3g | Substituted phenoxyethylamino | Aurora kinase | Potent inhibition | [9] |
| Compound 14l | Complex pyrimidine derivative | JAK2 | 1.8 | [10] |
| FLT3 | 0.68 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the key experimental protocols used to assess the biological activities of these compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Signaling Pathways
The anticancer and kinase inhibitory activities of 2-aminopyridine derivatives are often attributed to their interaction with specific signaling pathways that regulate cell growth, proliferation, and survival. A common mechanism of action for many kinase inhibitors is the inhibition of receptor tyrosine kinases (RTKs) or downstream kinases in pathways such as the MAPK/ERK and PI3K/Akt pathways.
This guide highlights the significant potential of this compound derivatives as a source of new therapeutic agents. Further research, including direct comparative studies and detailed mechanistic investigations, is warranted to fully elucidate their structure-activity relationships and clinical potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Commercially Available 2-Amino-5-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercially available 2-Amino-5-chloro-3-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Ensuring the purity of this compound is critical for the safety, efficacy, and reproducibility of downstream applications. This document outlines potential impurities, details experimental protocols for their detection and quantification, and presents data in a clear, comparative format.
Understanding Potential Impurities
The purity profile of commercially available this compound is influenced by its synthetic route and storage conditions. Potential impurities can be categorized as follows:
-
Process-Related Impurities: These arise from the manufacturing process and include unreacted starting materials, intermediates, byproducts, and reagents.
-
Isomeric Impurities: Regioisomers formed during the amination or chlorination of the pyridine ring are common. A likely isomer is 2-Amino-3-chloro-5-methylpyridine .
-
Starting Materials: Residual amounts of precursors such as 2-chloro-5-methylpyridine or 3-methylpyridine-N-oxide may be present.
-
Over-chlorinated Species: The introduction of more than one chlorine atom can lead to impurities like 2-Amino-3,5-dichloro-3-methylpyridine .
-
-
Degradation Products: These can form during storage or handling due to factors like light, heat, or moisture. While specific degradation pathways for this molecule are not extensively documented in publicly available literature, oxidation or hydrolysis products are possibilities.
Analytical Methodologies for Purity Assessment
A multi-faceted approach employing various analytical techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary recommended techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component from its non-volatile impurities. A reversed-phase method is generally suitable for this compound.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of polar and non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 240 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities. It provides both retention time and mass spectral data, aiding in the positive identification of unknown peaks.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, such as a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is recommended, for instance, starting at 100 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min, and holding for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-450.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation of the main component and for the identification of major impurities if their concentration is sufficiently high (typically >1%).
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C spectra. The chemical shifts and coupling constants can be compared to reference spectra or predicted values to confirm the structure and identify impurities.
Data Presentation and Comparison
For a clear comparison of different commercial sources of this compound, the quantitative data should be summarized in tables.
Table 1: Purity Profile of Commercial this compound Samples
| Supplier | Lot Number | Purity by HPLC (%) | Purity by GC (%) | Major Impurity 1 (Identity, %) | Major Impurity 2 (Identity, %) |
| Supplier A | Lot-A123 | 99.2 | 99.5 | 2-Amino-3-chloro-5-methylpyridine (0.3%) | Unidentified (0.2%) |
| Supplier B | Lot-B456 | 98.5 | 98.8 | 2-chloro-5-methylpyridine (0.7%) | 2-Amino-3,5-dichloro-3-methylpyridine (0.4%) |
| Supplier C | Lot-C789 | 99.8 | 99.9 | Not Detected | Not Detected |
Table 2: Comparison of Analytical Method Performance
| Analytical Method | Principle | Information Obtained | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | High resolution, good for quantification, widely available. | May not identify all co-eluting peaks without a mass detector. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass analysis. | Quantitative purity, identification of volatile impurities, structural information from mass spectra. | High sensitivity, excellent for identification of unknowns. | Not suitable for non-volatile or thermally labile compounds. |
| NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation of the main component and major impurities. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, quantification can be complex. |
Workflow and Decision Making
The selection of analytical methods and the interpretation of results should follow a logical workflow to ensure a comprehensive assessment of purity.
Figure 1: Analytical workflow for purity assessment.
Signaling Pathway for Impurity Formation (Hypothetical)
Understanding the potential pathways for impurity formation can aid in the development of targeted analytical methods.
Figure 2: Hypothetical impurity formation pathways.
Conclusion
A comprehensive assessment of the purity of commercially available this compound requires the use of orthogonal analytical techniques. HPLC and GC-MS are essential for quantitative purity determination and impurity profiling, while NMR spectroscopy provides definitive structural confirmation. By implementing the detailed experimental protocols and data comparison strategies outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions about the quality of this critical raw material, thereby ensuring the integrity and success of their research and development endeavors.
Comparative Analysis of 2-Amino-5-chloro-3-methylpyridine and Its Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate chemical scaffolds is a critical step in the synthesis of novel compounds with desired biological activities. This guide provides a comparative analysis of 2-Amino-5-chloro-3-methylpyridine and its structural isomers, focusing on their synthesis, and potential as versatile intermediates in pharmaceutical and agrochemical research.
The strategic placement of amino, chloro, and methyl groups on the pyridine ring significantly influences the chemical reactivity and biological properties of these compounds. Understanding these nuances is paramount for designing efficient synthetic routes and for the rational design of new bioactive molecules. While direct comparative experimental data for this compound is limited in publicly available literature, this guide extrapolates information from studies on closely related analogues to provide a comprehensive overview.
Physicochemical Properties and Identification
A crucial first step in any experimental work is the accurate identification of the compounds. The following table summarizes the key identification and physical properties of this compound and its isomers.
| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 20712-16-7 | C₆H₇ClN₂ | 142.59 | White to Light yellow powder to crystal[1] | 68.0 - 72.0[1] |
| 2-Amino-3-chloro-5-methylpyridine | 31430-41-8 | C₆H₇ClN₂ | 142.59 | Light yellow to Brown to Dark green powder to crystal[2] | 60[2] |
| 5-Amino-2-chloro-3-methylpyridine | 38186-82-2 | C₆H₇ClN₂ | 142.59 | Solid[3] | 93 - 98[3] |
| 3-Amino-2-chloro-5-methylpyridine | 34552-13-1 | C₆H₇ClN₂ | 142.59 | Not specified | Not specified |
Synthesis and Reactivity Comparison
For instance, the synthesis of 2-amino-5-chloropyridine, a closely related compound, has been achieved through the chlorination of 2-aminopyridine in a strongly acidic medium, with yields reportedly as high as 86.8%.[4] Another method involves the electrochemical hydrogenation of 5-chloro-2-nitropyridine, yielding 2-amino-5-chloropyridine in 82% isolated yield.[4]
The reactivity of these isomers in subsequent reactions, such as nucleophilic substitution or cross-coupling reactions, is influenced by the electronic effects of the substituents. The amino group is a strong activating group, while the chloro and methyl groups have varying electronic and steric effects depending on their position. A comparative analysis of the reactivity of 2-Amino-5-bromo-4-methylpyridine and its 3-bromo isomer suggests that the isomer with the halogen at the 5-position is more reactive in palladium-catalyzed cross-coupling reactions due to more favorable electronic activation and lower steric hindrance.[5] This principle can be extrapolated to the chloro-substituted isomers, suggesting that this compound may exhibit higher reactivity in such transformations compared to its isomers with chlorine at other positions.
Biological Activity Profile
Aminopyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and kinase inhibitory effects.[6] The specific nature and potency of these activities are highly dependent on the substitution pattern on the pyridine ring.
Antimicrobial and Antifungal Activity
Studies on 2-amino-5-substituted pyridine derivatives have shown that the nature and position of the substituent at the 5-position significantly impact their fungicidal and bactericidal activity.[7] For example, replacing a benzotriazole moiety with thiophenol at the 5-position resulted in the strongest activity in one series of compounds.[7] While specific data for this compound is not available, its structural similarity to these compounds suggests it could be a promising scaffold for the development of new antimicrobial and antifungal agents.[8][9]
Kinase Inhibitory Activity
The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, as it can form crucial hydrogen bonds with the hinge region of the ATP-binding site.[10] The substituents on the pyridine ring play a vital role in modulating potency and selectivity. For instance, in a series of imidazo[4,5-b]pyridine-based kinase inhibitors, the substitution pattern on the pyridine ring was optimized to identify a dual FLT3/Aurora kinase inhibitor with oral bioavailability for the treatment of acute myeloid leukemia.[11] This highlights the potential of substituted aminopyridines like this compound as starting points for the development of targeted cancer therapies.[12][13]
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility of scientific findings. Below are generalized procedures for the synthesis and evaluation of aminopyridine derivatives, which can be adapted for this compound and its isomers.
General Synthesis of 2-Amino-5-chloropyridine (Illustrative)
A common method for the synthesis of 2-amino-5-chloropyridine involves the chlorination of 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid
-
Chlorine gas
-
Ice
-
50% aqueous Sodium Hydroxide
Procedure:
-
Dissolve 2-aminopyridine in concentrated sulfuric acid with external cooling.
-
Bubble chlorine gas through the solution over a period of time while maintaining a low temperature.
-
After the reaction is complete, pour the solution over ice and neutralize with 50% aqueous sodium hydroxide.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry in vacuo to obtain 2-amino-5-chloropyridine.
Note: This is a generalized protocol and requires optimization for specific substrates and scales. The use of chlorine gas requires appropriate safety precautions.
Signaling Pathways and Logical Relationships
The biological effects of aminopyridine derivatives are often mediated through their interaction with specific signaling pathways. For example, 4-aminopyridine has been shown to induce apoptosis in human acute myeloid leukemia cells by increasing intracellular calcium concentration through the P2X7 receptor pathway.[14] This leads to the disruption of the mitochondrial membrane potential and activation of caspases 3 and 9.
The following diagram illustrates a potential experimental workflow for the synthesis and evaluation of this compound derivatives as potential kinase inhibitors.
This logical flow demonstrates the progression from the starting material, through chemical synthesis to create a library of derivatives, followed by biological screening to identify potent and selective inhibitors, and finally to more in-depth cellular and pathway analysis.
References
- 1. This compound | 20712-16-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 2-AMINO-3-CHLORO-5-METHYLPYRIDINE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 5-Amino-2-chloro-3-methylpyridine 97 38186-82-2 [sigmaaldrich.com]
- 4. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. 3′-Amino modifications enhance the antifungal properties of N4-alkyl-5-methylcytidines for potential biocides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-aminopyridine induces apoptosis of human acute myeloid leukemia cells via increasing [Ca2+]i through P2X7 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Review of Patents Citing 2-Amino-5-chloro-3-methylpyridine: A Guide for Researchers
Despite a comprehensive search of patent literature, a notable scarcity of detailed, replicable experimental data for the synthesis and application of 2-Amino-5-chloro-3-methylpyridine prevents the creation of a direct comparative guide as initially requested. While several patents list this compound as a potential intermediate, they do not provide specific experimental examples with quantitative data, which is a mandatory requirement for this analysis.
This guide, therefore, shifts its focus to providing researchers, scientists, and drug development professionals with an overview of the patent landscape surrounding structurally similar and synthetically related compounds. The information presented is based on patents citing analogous aminopyridine derivatives, offering insights into general synthetic strategies and potential applications.
General Synthetic Approaches for Substituted Aminopyridines
The patent literature suggests that the synthesis of chloro- and methyl-substituted aminopyridines often involves multi-step sequences. While a specific, detailed protocol for this compound is not available in the reviewed patents, general methodologies for the synthesis of similar structures can be inferred.
One common strategy involves the chlorination of an aminopyridine precursor. For instance, patent CA2786277A1 describes a general method for forming a 2-amino-5-chloropyridine derivative by reacting a substituted or unsubstituted 2-aminopyridine with N-chlorosuccinimide in a solvent such as ethyl acetate or dimethylformamide.[1] This approach highlights a potential pathway for introducing the chloro-substituent at the 5-position of the pyridine ring.
Another general method outlined in the same patent involves the modification of a pre-existing substituted pyridine ring. This can include the introduction of an alkyl group, such as a methyl group, onto the pyridine backbone.[1] Although not detailed for the specific target molecule, these general procedures form the basis of synthetic strategies for this class of compounds.
Logical Relationship in Aminopyridine Synthesis
The synthesis of complex substituted aminopyridines can be visualized as a branched workflow, starting from a simpler pyridine core and introducing various functional groups in a controlled manner.
Caption: Generalized synthetic workflow for substituted aminopyridines.
Conclusion for Researchers
For professionals engaged in drug discovery and development, the absence of detailed public data on the synthesis and use of this compound in the patent literature is a significant finding. This suggests that either the compound is part of proprietary, undisclosed research, or it may not have been extensively explored as a key intermediate in patented inventions to date.
Researchers interested in this specific molecule may need to rely on foundational organic chemistry principles to develop a de novo synthetic route. The general methods described in patents for analogous compounds can serve as a starting point for such an endeavor. Further exploration of chemical databases and non-patent literature may also be necessary to uncover more specific synthetic details.
It is crucial to note that the practical application and performance of any synthesized compound would require rigorous experimental validation and comparison against relevant alternatives, a step that is currently hindered by the lack of publicly available data for this compound.
References
Safety Operating Guide
Proper Disposal of 2-Amino-5-chloro-3-methylpyridine: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for 2-Amino-5-chloro-3-methylpyridine (CAS No. 20712-16-7), a chemical compound utilized in various research and development applications. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the protection of the environment. This information is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as an irritant.[1] As with many pyridine derivatives, it should be handled as a hazardous substance. According to safety data sheets (SDS) for similar compounds, it is crucial to consult the specific SDS for this compound for a complete hazard profile.
Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
| Protective Equipment | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical safety goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations.[2][3] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2][3] US EPA guidelines for this classification are listed in 40 CFR 261.3.[2][3]
-
Segregation of Waste:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Keep the original container for waste accumulation where possible.
-
-
Containerization:
-
Place waste this compound into a clearly labeled, sealed, and compatible container. The container should be in good condition and not leak.
-
The label should include the chemical name ("this compound"), CAS number (20712-16-7), and the appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste").
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company to arrange for the pickup and disposal of the hazardous waste.[4]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated.
-
These materials should be collected in a separate, clearly labeled container and disposed of as hazardous waste along with the chemical itself.[4]
-
Emergency Procedures for Spills
In the event of a spill of this compound:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading using absorbent materials.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it into a labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow
References
Personal protective equipment for handling 2-Amino-5-chloro-3-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-5-chloro-3-methylpyridine, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risks. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects against splashes and airborne particles of the compound. |
| Hand Protection | Nitrile or butyl rubber gloves.[1][4] It is crucial to check the manufacturer's glove compatibility chart for specific breakthrough times. | Provides a barrier against direct skin contact. Nitrile gloves are commonly recommended for handling pyridine compounds.[4] However, for prolonged contact, butyl rubber or PVA gloves may offer better resistance.[1] Always inspect gloves for any signs of degradation before use.[3] |
| Skin and Body Protection | A fully-buttoned laboratory coat.[1][4] For larger quantities or increased risk of splashing, a chemical-resistant apron is recommended. | Prevents contamination of personal clothing and skin.[4] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary if not working in a fume hood.[3] | This compound can be harmful if inhaled.[3][5] A respirator is essential in the absence of engineering controls like a fume hood. Users must be fit-tested and trained in the use of the respirator.[1] |
Handling and Storage
Proper handling and storage are critical to maintain the stability of this compound and to prevent accidental exposure or release.
-
Ventilation: Always handle this compound in a well-ventilated area.[4][5] A certified laboratory chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5] Keep the container tightly closed when not in use.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2][6] Do not eat, drink, or smoke in areas where the chemical is handled.[2][7]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[5][8] Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5][8] If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention.[5][8]
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, earth) and place it in a suitable container for disposal.[2][3] Ensure adequate ventilation and wear appropriate PPE during cleanup.[5] For large spills, evacuate the area and contact emergency services.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Storage: Store waste containers in a secure, well-ventilated area away from incompatible materials.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[3][7] Do not dispose of it down the drain or in regular trash.
Experimental Workflow
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Caption: Standard workflow for handling this compound.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. kishida.co.jp [kishida.co.jp]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

